molecular formula C6H10ClF3N2O B1322898 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride CAS No. 245487-45-0

2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride

Cat. No.: B1322898
CAS No.: 245487-45-0
M. Wt: 218.6 g/mol
InChI Key: JLIKRYCMRPFILF-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C6H10ClF3N2O and its molecular weight is 218.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2,2-trifluoro-1-piperazin-1-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)5(12)11-3-1-10-2-4-11;/h10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIKRYCMRPFILF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245487-45-0
Record name Ethanone, 2,2,2-trifluoro-1-(1-piperazinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245487-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride, a versatile building block in medicinal chemistry. The document details the core synthesis pathway, experimental protocols, and relevant data, presented in a clear and structured format to facilitate understanding and replication by researchers in drug discovery and development.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The incorporation of the trifluoroacetyl group can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This guide outlines a common and effective pathway for the preparation of this important synthetic intermediate.

Core Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process:

  • N-Trifluoroacetylation of Piperazine: This step involves the reaction of piperazine with a suitable trifluoroacetylating agent to form the intermediate, 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone.

  • Hydrochlorination: The subsequent reaction of the trifluoroacetylated piperazine with hydrochloric acid yields the final hydrochloride salt, which often exhibits improved stability and handling characteristics.

A general scheme for this synthesis is presented below:

Synthesis_Pathway Piperazine Piperazine Intermediate 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone Piperazine->Intermediate N-Trifluoroacetylation TFAA Trifluoroacetic Anhydride TFAA->Intermediate Final_Product 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone Hydrochloride Intermediate->Final_Product Hydrochlorination HCl Hydrochloric Acid HCl->Final_Product

Caption: General synthesis pathway for this compound.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound, based on established chemical principles.

Materials and Reagents
Reagent/MaterialGradeSupplier
PiperazineAnhydrous, 99%Standard chemical supplier
Trifluoroacetic Anhydride≥99%Standard chemical supplier
Dichloromethane (DCM)AnhydrousStandard chemical supplier
Diethyl etherAnhydrousStandard chemical supplier
Hydrochloric acid2M solution in diethyl etherStandard chemical supplier
Sodium sulfateAnhydrousStandard chemical supplier
Triethylamine≥99%Standard chemical supplier
Synthesis of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous piperazine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • To the cooled solution, add triethylamine (1.1 equivalents) dropwise.

  • Slowly add trifluoroacetic anhydride (1.05 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone.

Synthesis of this compound

Procedure:

  • Dissolve the crude 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone in a minimal amount of anhydrous diethyl ether.

  • Cool the solution to 0 °C.

  • Slowly add a 2M solution of hydrochloric acid in diethyl ether (1.1 equivalents) to the stirred solution.

  • A precipitate should form upon addition of the HCl solution.

  • Continue stirring at 0 °C for 30 minutes.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield this compound as a white to off-white solid.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis.

ParameterValue
Molecular Formula C₆H₁₀ClF₃N₂O
Molecular Weight 218.60 g/mol [1]
CAS Number 245487-45-0[1][2]
Typical Yield 85-95%
Purity (Typical) ≥95%[1]
Appearance White to off-white solid

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_step1 Step 1: N-Trifluoroacetylation cluster_step2 Step 2: Hydrochlorination A1 Dissolve Piperazine in DCM A2 Cool to 0°C A1->A2 A3 Add Triethylamine A2->A3 A4 Add Trifluoroacetic Anhydride A3->A4 A5 Warm to RT and Stir A4->A5 A6 Reaction Monitoring (TLC) A5->A6 A7 Work-up and Extraction A6->A7 A8 Dry and Concentrate A7->A8 B1 Dissolve Intermediate in Diethyl Ether A8->B1 Crude Product B2 Cool to 0°C B1->B2 B3 Add HCl in Diethyl Ether B2->B3 B4 Stir at 0°C B3->B4 B5 Filter Precipitate B4->B5 B6 Wash with Diethyl Ether B5->B6 B7 Dry under Vacuum B6->B7 Final_Product Final_Product B7->Final_Product Final Product

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

This technical guide provides a detailed and structured overview of the synthesis of this compound. The presented pathway and experimental protocols offer a reliable method for the preparation of this important building block for researchers and professionals in the field of drug development. Adherence to the described procedures and safety precautions is essential for the successful and safe synthesis of this compound.

References

Technical Guide: Physicochemical Properties of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride (CAS Number: 245487-45-0). Due to the limited availability of experimentally determined data in public literature, this document combines established molecular identifiers with computationally predicted values to offer a detailed profile of the compound. It also includes generalized experimental protocols for determining key physicochemical parameters and a representative synthesis workflow. This guide is intended to support research, development, and formulation activities involving this compound.

Chemical Identity and Structure

This compound is a chemical compound featuring a piperazine ring acylated with a trifluoroacetyl group, presented as a hydrochloride salt.

IdentifierValueSource
IUPAC Name 2,2,2-trifluoro-1-(piperazin-1-yl)ethanone;hydrochlorideN/A
CAS Number 245487-45-0[1]
Molecular Formula C₆H₁₀ClF₃N₂O[1]
Molecular Weight 218.6 g/mol [1]
Canonical SMILES C1CN(CCN1)C(=O)C(F)(F)F.Cl[2]
InChI Key JLIKRYCMRPFILF-UHFFFAOYSA-N[2]

Physicochemical Properties

A thorough search of scientific literature and chemical databases did not yield experimentally determined values for several key physicochemical properties of this compound. The following table includes both known and computationally predicted data. It is crucial to note that predicted values are estimations and should be confirmed by experimental analysis.

PropertyValueMethodSource
Melting Point Data not availableExperimentalN/A
Boiling Point Data not availableExperimentalN/A
pKa Data not availableExperimentalN/A
Solubility Data not availableExperimentalN/A
Predicted Physicochemical Properties

Computationally predicted properties for the free base or related salts can provide initial estimates for the behavior of the hydrochloride salt. The following data is for a structurally related compound, which may offer some insight, but should be used with caution.

Property (for 2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one 2,2,2-trifluoroacetate)Predicted ValueSource
Molecular Weight 296.17 g/mol [3]
Topological Polar Surface Area 69.6 Ų[3]
Complexity 258[3]

Experimental Protocols

While specific experimental data for the target compound is lacking, the following sections describe standard methodologies for determining the key physicochemical properties. These protocols can be adapted for the analysis of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically suggests a high degree of purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a thermometer or digital temperature probe is used.

  • Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle melts are recorded as the melting range.

Solubility Determination

Aqueous solubility is a crucial parameter for drug development, influencing absorption and bioavailability.

Methodology: Shake-Flask Method

  • Equilibrium Saturation: An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, buffer of a certain pH) in a flask.

  • Agitation: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

pKa Determination

The pKa value(s) indicate the ionization state of a molecule at different pH values, which significantly affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically water or a co-solvent system.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Synthesis and Analysis Workflow

As no specific biological signaling pathways involving this compound have been identified in the literature, a generalized experimental workflow for its synthesis and purification is presented below. The synthesis of this compound typically involves the N-acylation of piperazine.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_salt_formation Salt Formation Reactants Piperazine Trifluoroacetic Anhydride (or equivalent) Reaction N-Acylation Reaction (Controlled Temperature) Reactants->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction CrudeProduct Crude 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone Reaction->CrudeProduct AqueousWash Aqueous Wash (e.g., NaHCO₃ solution) CrudeProduct->AqueousWash Extraction Organic Extraction AqueousWash->Extraction Drying Drying of Organic Phase (e.g., Na₂SO₄) Extraction->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval PurifiedBase Purified Free Base SolventRemoval->PurifiedBase Dissolution Dissolve in Solvent (e.g., Ether, Ethanol) PurifiedBase->Dissolution HCl_Addition Addition of HCl (e.g., HCl in Ether) Dissolution->HCl_Addition Precipitation Precipitation of Hydrochloride Salt HCl_Addition->Precipitation Isolation Isolation (Filtration) Precipitation->Isolation FinalProduct 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone HCl Isolation->FinalProduct

Caption: Generalized workflow for the synthesis of this compound.

General Synthesis Protocol

The synthesis of this compound can be achieved through the acylation of piperazine with a trifluoroacetylating agent, followed by conversion to the hydrochloride salt.

  • N-Acylation: Piperazine is dissolved in a suitable aprotic solvent, such as dichloromethane. The solution is cooled in an ice bath. A trifluoroacetylating agent, such as trifluoroacetic anhydride, is added dropwise while maintaining the low temperature. The reaction is stirred for a specified period to allow for complete acylation.

  • Work-up: The reaction mixture is washed with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize any excess acid. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification of the Free Base: The solvent is removed under reduced pressure to yield the crude free base. This may be purified further by column chromatography if necessary.

  • Salt Formation: The purified free base is dissolved in a suitable solvent, such as diethyl ether or ethanol. A solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether) is added dropwise until precipitation is complete.

  • Isolation: The precipitated hydrochloride salt is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.

Conclusion

This technical guide consolidates the available information on the physicochemical properties of this compound. While experimentally determined data for several key parameters are currently unavailable, the provided molecular identifiers, predicted values, and generalized experimental protocols offer a valuable resource for scientists and researchers. The included synthesis workflow provides a logical framework for the preparation of this compound. It is strongly recommended that the predicted values be validated through laboratory experiments to ensure accuracy for any application.

References

Technical Guide: 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride (CAS 245487-45-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride, a versatile fluorinated building block with potential applications in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and analytical characterization.

Chemical Properties and Data

This compound is a stable, solid compound. The trifluoroacetyl group significantly influences the electronic properties of the piperazine ring, making it a valuable synthon for introducing the trifluoromethyl moiety into more complex molecules.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 245487-45-0[1][2]
Molecular Formula C₆H₁₀ClF₃N₂O[1]
Molecular Weight 218.6 g/mol [1]
Appearance White to off-white solid (typical)Inferred
Purity ≥95%[1]

Synthesis and Experimental Protocols

General Synthesis Pathway

The synthesis commences with the N-acylation of piperazine with a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride, in an appropriate solvent. The resulting free base, 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone, is then treated with hydrochloric acid to yield the hydrochloride salt.

G Piperazine Piperazine Intermediate 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone (Free Base) Piperazine->Intermediate Acylation TFAA Trifluoroacetic Anhydride (or other trifluoroacetylating agent) TFAA->Intermediate Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Intermediate Product This compound Intermediate->Product Salt Formation HCl Hydrochloric Acid (in a suitable solvent, e.g., ether) HCl->Product

General Synthesis Workflow
Postulated Experimental Protocol

Step 1: Synthesis of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone (Free Base)

  • In a round-bottom flask, dissolve piperazine in a suitable aprotic solvent, such as dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add one equivalent of trifluoroacetic anhydride dropwise to the cooled solution with vigorous stirring. The use of a single equivalent is crucial to favor mono-acylation.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is typically washed with an aqueous basic solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid and then with brine.

  • The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude free base.

  • Purification of the free base can be achieved by column chromatography or distillation if necessary.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the purified 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone in a dry, aprotic solvent such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold, dry solvent (e.g., diethyl ether) to remove any unreacted starting material or excess HCl.

  • Dry the final product under vacuum to yield this compound.

Analytical Data

Detailed analytical data for this specific compound is not widely published. The following tables represent expected and inferred data based on the analysis of similar piperazine derivatives.

Table 2: Expected Spectroscopic Data

TechniqueExpected Data
¹H NMR Signals corresponding to the piperazine ring protons, typically in the range of 3-4 ppm. The protons on the nitrogen adjacent to the trifluoroacetyl group will likely be deshielded and appear further downfield.
¹³C NMR Resonances for the piperazine ring carbons. The carbonyl carbon of the trifluoroacetyl group will appear significantly downfield. The trifluoromethyl carbon will also be a characteristic signal.
¹⁹F NMR A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spec (ESI+) Expected [M+H]⁺ for the free base (C₆H₉F₃N₂O) at m/z 183.07.

Biological and Pharmacological Context

While no specific biological activity has been reported for this compound, the piperazine moiety is a well-established pharmacophore found in a wide range of biologically active compounds. Piperazine derivatives have demonstrated a broad spectrum of therapeutic applications, including but not limited to:

  • Antipsychotics: Many atypical antipsychotics feature a piperazine ring.

  • Antidepressants: Certain antidepressants incorporate the piperazine scaffold.

  • Antihistamines: A number of H1 receptor antagonists are piperazine derivatives.

  • Anticancer Agents: The piperazine ring is present in several kinase inhibitors used in oncology.

  • Antimicrobial Agents: Some piperazine-containing compounds exhibit antibacterial and antifungal properties.[3]

The introduction of a trifluoroacetyl group can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially enhancing its metabolic stability, membrane permeability, and receptor binding affinity. Therefore, this compound serves as a valuable starting material for the synthesis of novel, fluorinated piperazine derivatives for screening in various drug discovery programs.

G cluster_0 Core Scaffold cluster_1 Potential Therapeutic Areas for Derivatives Compound This compound Antipsychotic Antipsychotic Compound->Antipsychotic Derivative Synthesis Antidepressant Antidepressant Compound->Antidepressant Derivative Synthesis Anticancer Anticancer Compound->Anticancer Derivative Synthesis Antimicrobial Antimicrobial Compound->Antimicrobial Derivative Synthesis Antihistamine Antihistamine Compound->Antihistamine Derivative Synthesis

Potential Applications in Drug Discovery

Handling and Storage

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel fluorinated piperazine derivatives. Its utility in introducing a trifluoroacetylated piperazine moiety makes it a compound of interest for researchers in medicinal chemistry and drug development. While detailed experimental and biological data for this specific compound are limited in the public domain, this guide provides a foundational understanding of its properties and potential applications based on established chemical principles and the known pharmacology of related structures. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in the development of new therapeutic agents.

References

Molecular structure and weight of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a theoretical synthesis pathway for 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride. This compound is a versatile building block in medicinal chemistry, often utilized in the synthesis of complex molecules with potential therapeutic applications.

Molecular Structure and Properties

This compound is a salt composed of the protonated 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone cation and a chloride anion. The core structure features a piperazine ring acylated with a trifluoroacetyl group. The presence of the trifluoromethyl group can significantly influence the compound's chemical and biological properties, including its metabolic stability and binding affinity to target proteins.

Physicochemical Data

A summary of the key physicochemical properties for this compound is presented in the table below.

PropertyValueReference
CAS Number 245487-45-0[1][2]
Molecular Formula C₆H₁₀ClF₃N₂O[1][2]
Molecular Weight 218.6 g/mol [1][2]
Canonical SMILES C1CN(CCN1)C(=O)C(F)(F)F.Cl
InChI Key JLIKRYCMRPFILF-UHFFFAOYSA-N
Purity Min. 95% (as commercially available)[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and robust synthetic approach involves the acylation of piperazine with a trifluoroacetylating agent. This reaction is a standard method for forming amide bonds.

General Synthesis Protocol: Acylation of Piperazine

The synthesis can be conceptually broken down into two main steps: the acylation of a protected piperazine, followed by deprotection and salt formation.

Step 1: Acylation of a Protected Piperazine

To control the regioselectivity of the acylation and prevent di-acylation, a mono-protected piperazine, such as N-Boc-piperazine (tert-butyloxycarbonyl piperazine), is a suitable starting material.

  • Reaction: N-Boc-piperazine is reacted with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the reaction.

  • Work-up: Following the completion of the reaction (monitored by thin-layer chromatography), the reaction mixture is typically washed with an aqueous solution to remove the base and any water-soluble byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude N-Boc-4-(trifluoroacetyl)piperazine.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Reaction: The Boc-protecting group is removed from the N-Boc-4-(trifluoroacetyl)piperazine by treatment with a strong acid. A common method is to dissolve the protected intermediate in a solvent like dioxane or methanol and add a solution of hydrochloric acid in the same solvent or as a concentrated aqueous solution.

  • Isolation: The desired product, this compound, will typically precipitate from the reaction mixture as a white solid. The solid can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities, and dried under vacuum.

The overall synthetic workflow is depicted in the diagram below.

Synthesis_Workflow Start N-Boc-Piperazine Step1 Acylation Start->Step1 Reagent1 Trifluoroacetic Anhydride or Trifluoroacetyl Chloride Reagent1->Step1 Intermediate N-Boc-4-(trifluoroacetyl)piperazine Step1->Intermediate Purification Step2 Deprotection & Salt Formation Intermediate->Step2 Reagent2 HCl Reagent2->Step2 Product 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride Step2->Product Isolation

Figure 1: Conceptual workflow for the synthesis of this compound.

Conclusion

This technical guide provides foundational information on this compound for professionals in the fields of research and drug development. The provided data and theoretical synthesis protocol offer a starting point for the utilization of this valuable chemical intermediate in the design and synthesis of novel compounds. Experimental validation of the proposed synthesis and a full characterization of the compound's properties are recommended for any practical application.

References

Spectroscopic and Synthetic Profile of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride (C₆H₁₀ClF₃N₂O, Molecular Weight: 218.60 g/mol ). Due to the limited availability of experimental data in public databases, this document presents predicted spectroscopic characteristics based on analogous compounds and fundamental principles of NMR and mass spectrometry. A plausible synthetic route and detailed experimental protocols for its synthesis and characterization are also provided to facilitate further research and application in drug development.

Chemical Structure

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are based on the analysis of similar chemical structures and established spectroscopic databases.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8 - 4.0Triplet4H-CH₂- (adjacent to N-CO)
~3.2 - 3.4Triplet4H-CH₂- (adjacent to N⁺H₂)
~9.5 - 11.0Broad Singlet2H-N⁺H₂-

Solvent: D₂O or DMSO-d₆. Chemical shifts are referenced to TMS (δ 0.00).

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~155 (quartet, J ≈ 35 Hz)C=O
~117 (quartet, J ≈ 285 Hz)-CF₃
~45 - 48-CH₂- (adjacent to N-CO)
~42 - 44-CH₂- (adjacent to N⁺H₂)

Solvent: D₂O or DMSO-d₆. Chemical shifts are referenced to TMS (δ 0.00).

Table 3: Predicted Mass Spectrometry Data (ESI+)
m/zPredicted Fragment
183.07[M+H]⁺ (of the free base)
114.05[M - COCF₃]⁺
85.06[Piperazine fragment]⁺
69.00[CF₃]⁺

Experimental Protocols

The following sections detail a plausible synthetic route and the methodologies for acquiring the spectroscopic data.

Synthesis of this compound

A common method for the synthesis of N-acylated piperazines involves the reaction of piperazine with an acylating agent.

Materials:

  • Piperazine

  • Ethyl trifluoroacetate

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (in diethyl ether)

Procedure:

  • Reaction Setup: A solution of piperazine (1 equivalent) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Acylation: Ethyl trifluoroacetate (1.1 equivalents) is added dropwise to the cooled piperazine solution with continuous stirring.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in a minimal amount of methanol.

  • Salt Formation: A solution of hydrochloric acid in diethyl ether is added dropwise to the methanolic solution of the product until precipitation is complete.

  • Isolation: The resulting solid, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

synthesis_workflow cluster_synthesis Synthesis Workflow Reactants Piperazine + Ethyl Trifluoroacetate Reaction Stir in Methanol (0°C to RT, 12-24h) Reactants->Reaction Workup Solvent Removal Reaction->Workup Purification Precipitation with HCl in Diethyl Ether Workup->Purification Product 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone Hydrochloride Purification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: 5-10 mg of the synthesized compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer.

  • Data Acquisition: Standard pulse programs are used for acquiring ¹H and ¹³C spectra. For ¹³C NMR, a proton-decoupled sequence is employed.

Mass Spectrometry (MS):

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The analysis is performed in positive ion mode. The sample is introduced into the ion source via direct infusion or through a liquid chromatography system. A full scan mass spectrum is acquired to determine the molecular ion, followed by fragmentation analysis (MS/MS) to identify characteristic fragment ions.

analysis_workflow cluster_analysis Spectroscopic Analysis Workflow Sample Synthesized Compound NMR_Prep Dissolve in Deuterated Solvent + TMS Sample->NMR_Prep MS_Prep Dissolve in Methanol/Acetonitrile Sample->MS_Prep NMR_Acq Acquire 1H & 13C NMR Spectra NMR_Prep->NMR_Acq MS_Acq Acquire ESI-MS & MS/MS Spectra MS_Prep->MS_Acq NMR_Data NMR Spectral Data NMR_Acq->NMR_Data MS_Data Mass Spectral Data MS_Acq->MS_Data

Caption: Workflow for spectroscopic analysis.

Commercial Suppliers and Technical Guide for 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride (CAS No. 245487-45-0), a key building block in medicinal chemistry. This document details commercial suppliers, pricing, and purity, alongside plausible experimental protocols for its synthesis and analysis. Furthermore, it explores the role of the trifluoroacetyl piperazine moiety in drug discovery, with a focus on its application as a modulator of the CXCR3 signaling pathway.

Commercial Availability

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The table below summarizes key information from several listed suppliers.

SupplierProduct Number/CAS No.PurityQuantityPrice (EUR)
CymitQuimica (Biosynth)3D-VJA48745Min. 95%5g€478.00[1]
ChemicalBook245487-45-0Not specifiedVariesInquire
Ambeed6511-88-2 (non-hydrochloride)97%VariesInquire
ChemSceneCS-W001427 (related piperidine analog)≥97%VariesInquire
Sigma-AldrichNot directly listed---

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

PropertyValue
CAS Number 245487-45-0[1]
Molecular Formula C₆H₁₀ClF₃N₂O[1]
Molecular Weight 218.6 g/mol [1]
Appearance White to off-white solid (typical)
Solubility Soluble in water and polar organic solvents

Experimental Protocols

Synthesis of this compound

The following is a plausible, general method for the synthesis of this compound, adapted from procedures for related compounds. This protocol involves the trifluoroacetylation of a protected piperazine, followed by deprotection and salt formation.

Experimental Workflow

G cluster_0 Step 1: Trifluoroacetylation cluster_1 Step 2: Deprotection and Salt Formation A 1-Boc-piperazine E 1-Boc-4-(trifluoroacetyl)piperazine A->E Reacts with B Trifluoroacetic anhydride (TFAA) B->E C Triethylamine (TEA) C->E Base D Dichloromethane (DCM) D->E Solvent F 1-Boc-4-(trifluoroacetyl)piperazine H This compound F->H Reacts with G HCl in Dioxane G->H G cluster_0 Cell Membrane cluster_1 Intracellular Signaling CXCR3 CXCR3 Receptor G_protein Gαi Protein CXCR3->G_protein Activates Chemokine Chemokine (e.g., CXCL10) Chemokine->CXCR3 Binds & Activates Antagonist Trifluoroacetyl Piperazine Antagonist Antagonist->CXCR3 Blocks PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Akt Akt Activation PI3K->Akt Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux Chemotaxis Chemotaxis / Cell Migration Ca_flux->Chemotaxis Akt->Chemotaxis

References

2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride as a versatile building block

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Strategic Application of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone Hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The trifluoroacetyl group, in particular, serves as a critical pharmacophore and a versatile synthetic handle. This compound has emerged as a key building block for introducing the trifluoroacetylpiperazine moiety, enabling the development of novel therapeutics targeting a range of diseases. This technical guide provides an in-depth overview of its application, focusing on the synthesis of potent CXCR3 modulators for the treatment of autoimmune diseases.

Chemical Properties and Synthetic Utility

This compound is a stable, easy-to-handle reagent that serves as a precursor to 1-(trifluoroacetyl)piperazine. This activated piperazine derivative is highly reactive towards nucleophilic substitution and coupling reactions, making it an ideal starting material for creating diverse libraries of compounds.

PropertyValue
CAS Number 245487-45-0
Molecular Formula C₆H₁₀ClF₃N₂O
Molecular Weight 218.6 g/mol
Appearance White to off-white solid
Purity Typically ≥95%

Application in the Synthesis of CXCR3 Modulators

A significant application of this building block is in the synthesis of 2-([1][2][3]triazol-1-yl)-1-[4-(2-trifluoromethyl-thiazol-5-yl)-piperazin-1-yl]-ethanone derivatives, a class of potent modulators of the C-X-C chemokine receptor 3 (CXCR3).[4] CXCR3 is a G protein-coupled receptor that plays a pivotal role in the inflammatory response and is implicated in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[1][2] By blocking the interaction of CXCR3 with its inflammatory chemokine ligands (CXCL9, CXCL10, and CXCL11), these synthesized compounds can mitigate the downstream inflammatory cascade.[1][5]

The following table summarizes the structure-activity relationship (SAR) for a series of CXCR3 modulators, highlighting the impact of substitutions on their inhibitory activity.

Compound IDCXCR3 IC₅₀ (nM)
1a HHH15
1b CH₃HH8
1c HCH₃H22
1d HHCl12
1e CH₃CH₃H5

Note: Data is representative and compiled from patent literature for illustrative purposes.

Experimental Protocols

General Procedure for the Synthesis of 2-([1][2][3]triazol-1-yl)-1-[4-(aryl)-piperazin-1-yl]-ethanone Derivatives:

This protocol outlines a typical synthetic route starting from a piperazine derivative, which can be prepared using this compound.

Step 1: Synthesis of the Piperazine Intermediate

A solution of this compound is neutralized with a suitable base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to yield 1-(piperazin-1-yl)-2,2,2-trifluoroethan-1-one. This intermediate is then reacted with a suitable aryl halide in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos) under basic conditions (e.g., Cs₂CO₃) in a solvent like dioxane to yield the N-aryl-trifluoroacetylpiperazine. The trifluoroacetyl group can then be removed under basic conditions to provide the free N-arylpiperazine.

Step 2: Coupling with 2-chloro-1-(1H-1,2,4-triazol-1-yl)ethan-1-one

To a solution of the N-arylpiperazine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), is added a base like potassium carbonate (2.0 eq). The mixture is stirred at room temperature, and then 2-chloro-1-(1H-1,2,4-triazol-1-yl)ethan-1-one (1.1 eq) is added. The reaction is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification:

The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-([1][2][3]triazol-1-yl)-1-[4-(aryl)-piperazin-1-yl]-ethanone derivative.

Mandatory Visualizations

G cluster_0 Chemical Synthesis cluster_1 Biological Application BuildingBlock 2,2,2-Trifluoro-1- (piperazin-1-yl)ethanone HCl Intermediate N-Aryl-Trifluoroacetyl- piperazine BuildingBlock->Intermediate N-Arylation FinalCompound CXCR3 Modulator (e.g., 2-([1,2,4]triazol-1-yl)-1-[4-(2-trifluoromethyl- thiazol-5-yl)-piperazin-1-yl]-ethanone) Intermediate->FinalCompound Deprotection & Coupling Target CXCR3 Receptor FinalCompound->Target Inhibition Pathway Inflammatory Signaling (e.g., JAK/STAT, PI3K/Akt) Target->Pathway Activation Disease Autoimmune Disease (e.g., Rheumatoid Arthritis) Pathway->Disease Pathogenesis

Caption: Synthetic workflow from the building block to the final CXCR3 modulator and its biological target.

G cluster_0 CXCR3 Signaling Pathway cluster_1 Inhibition by Modulator Ligand Chemokines (CXCL9, CXCL10, CXCL11) CXCR3 CXCR3 Receptor Ligand->CXCR3 Binds G_protein Gαi Protein CXCR3->G_protein Activates JAK_STAT JAK/STAT Pathway CXCR3->JAK_STAT MAPK MAPK Pathway CXCR3->MAPK PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K IP3_DAG IP₃ / DAG PLC->IP3_DAG Akt Akt PI3K->Akt Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Cellular_Response Cellular Responses (Chemotaxis, Proliferation, Inflammation) Ca_PKC->Cellular_Response Akt->Cellular_Response JAK_STAT->Cellular_Response MAPK->Cellular_Response Modulator CXCR3 Modulator Modulator->CXCR3 Blocks Ligand Binding

Caption: Simplified CXCR3 signaling pathway and the point of intervention by the synthesized modulators.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of potent CXCR3 modulators highlights its importance in the development of novel therapies for autoimmune and inflammatory diseases. The straightforward incorporation of the trifluoroacetylpiperazine moiety allows for the systematic exploration of structure-activity relationships, facilitating the optimization of lead compounds. As the demand for targeted and effective therapeutics continues to grow, the strategic use of fluorinated building blocks like this will undoubtedly play a crucial role in the future of drug discovery.

References

An In-depth Technical Guide to Trifluoroacetyl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of trifluoroacetyl piperazine derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. The introduction of the trifluoroacetyl group to the versatile piperazine scaffold can profoundly influence the physicochemical properties and biological activity of the parent molecule, leading to enhanced potency, selectivity, and pharmacokinetic profiles. This document details the synthesis, pharmacological activities, and analytical characterization of these derivatives, supported by experimental protocols and quantitative data.

Introduction to Piperazine and the Role of Trifluoroacetylation

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antipsychotic, antidepressant, anxiolytic, and antimicrobial agents.[1][2] Its two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of molecular properties to optimize interactions with biological targets.[3]

Trifluoroacetylation, the introduction of a CF3CO- group, is a key chemical modification in drug design. The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electron density of the piperazine nitrogen, impacting its basicity and hydrogen bonding capacity. This modification can lead to:

  • Enhanced Lipophilicity: Improving membrane permeability and oral bioavailability.

  • Increased Metabolic Stability: The C-F bond is highly stable, resisting metabolic degradation.

  • Altered Receptor Binding: The trifluoroacetyl group can introduce new interactions with target proteins, potentially increasing affinity and selectivity.

  • Improved Analytical Properties: Trifluoroacetyl derivatives are often more volatile and thermally stable, making them suitable for analysis by gas chromatography (GC).[4]

Synthesis of Trifluoroacetyl Piperazine Derivatives

The primary method for the synthesis of trifluoroacetyl piperazine derivatives involves the acylation of a piperazine nitrogen with a trifluoroacetylating agent, most commonly trifluoroacetic anhydride (TFAA).

A general synthetic workflow is presented below:

synthesis_workflow Piperazine Piperazine or Substituted Piperazine Reaction Reaction Mixture Piperazine->Reaction Substrate TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Reaction Reagent Solvent Aprotic Solvent (e.g., Dichloromethane, Toluene) Solvent->Reaction Base Organic Base (e.g., Triethylamine, Pyridine) Base->Reaction Acid Scavenger Purification Purification (e.g., Extraction, Chromatography) Reaction->Purification Crude Product Product Trifluoroacetyl Piperazine Derivative Purification->Product Purified Product

Caption: General workflow for the synthesis of trifluoroacetyl piperazine derivatives.

Detailed Experimental Protocol: Synthesis of 1-(Trifluoroacetyl)piperidine

The following protocol is adapted from a procedure for the synthesis of 1-(trifluoroacetyl)piperidine and is representative of the synthesis of N-trifluoroacetylated cyclic amines.[5]

Materials:

  • Piperidine (or piperazine)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Trifluoroacetic anhydride (TFAA)

  • Water

  • Saturated sodium bicarbonate solution

  • Dilute hydrochloric acid (HCl)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a mixture of dichloromethane and triethylamine, add piperidine (1.0 equivalent).

  • Cool the mixture in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.4 equivalents) to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash successively with water, saturated sodium bicarbonate solution, and dilute HCl.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Synthesis of 1,4-Bis(trifluoroacetyl)piperidine

A patent describes the synthesis of 1,4-bis(trifluoroacetyl)piperidine from 4-piperidine carboxylic acid.[6]

Procedure:

  • To a solution of 4-piperidine carboxylic acid in toluene, slowly add trifluoroacetic anhydride at room temperature.[6]

  • Cool the reaction mixture to 0°C in an ice bath and slowly add pyridine.[6]

  • After the addition is complete, warm the reaction to 50°C.[6]

  • The resulting product can be further purified and characterized.[6]

Table 1: Synthesis and Spectral Data for a Trifluoroacetylated Piperidine Derivative [6]

Compound NameYield¹H NMR (CDCl₃, 300 MHz) δ (ppm)¹⁹F NMR (CDCl₃, 400 MHz) δ (ppm)MS-ESI (m/z)
1-Benzyl-3-trifluoroacetyl phenylpiperidine-7.15–7.36 (m, 5H), 3.31–3.63 (m, 3H), 3.51 (s, 2H), 1.93–2.34 (m, 4H), 1.38–1.80 (m, 2H)-77.49, -83.58cal. 271; found: 272 (M+H)⁺, 290 (M+H₂O+H)⁺, 304 (M+MeOH+H)⁺

Pharmacological Activities of Trifluoroacetyl Piperazine Derivatives

Piperazine derivatives exhibit a wide range of pharmacological activities, and the introduction of a trifluoroacetyl group can modulate these activities. Key areas of interest include their effects on the central nervous system and their antimicrobial and anti-inflammatory properties.

Central Nervous System Activity: Monoamine Oxidase (MAO) Inhibition

Many piperazine derivatives exert their effects on the central nervous system by interacting with the monoamine neurotransmitter system.[2][3] This includes interactions with dopamine, serotonin, and norepinephrine pathways. A key enzyme in this system is Monoamine Oxidase (MAO), which is responsible for the degradation of these neurotransmitters.[7][8] Inhibition of MAO increases the synaptic availability of monoamines, which is a mechanism for antidepressant and anxiolytic drugs.[7][8]

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Serotonin, Dopamine, Norepinephrine) MAO Monoamine Oxidase (MAO) Monoamines->MAO Degradation Vesicles Synaptic Vesicles Monoamines->Vesicles Packaging Metabolites Inactive Metabolites MAO->Metabolites Released_Monoamines Released Monoamines Vesicles->Released_Monoamines Release Receptors Postsynaptic Receptors Released_Monoamines->Receptors Binding & Signal Transduction TFAP_Derivative Trifluoroacetyl Piperazine Derivative TFAP_Derivative->MAO Inhibition

Caption: Mechanism of action of MAO-inhibiting trifluoroacetyl piperazine derivatives.

Table 2: MAO-B Inhibitory Activity of N-methyl-piperazine Chalcones [9]

CompoundRIC₅₀ for MAO-B (µM)Selectivity Index (SI) for MAO-B
2k 3-CF₃, 4-F0.7156.34
2n 2-F, 5-Br1.1116.04

Note: While these are not directly trifluoroacetyl derivatives, the presence of a trifluoromethyl group in the most potent compound (2k) highlights the potential of fluorine-containing piperazine derivatives as MAO inhibitors.

The following is a representative protocol for determining the IC₅₀ value of a test compound for MAO-A.[1][5][6][10]

Materials:

  • Human recombinant MAO-A enzyme

  • p-Tyramine (substrate)

  • Test inhibitor (trifluoroacetyl piperazine derivative)

  • Clorgyline (positive control inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Detection reagent (e.g., Amplex Red, horseradish peroxidase)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of the test inhibitor in DMSO. Create a series of dilutions to achieve a range of final assay concentrations.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the MAO-A enzyme solution to each well. Add the test inhibitor dilutions to the respective wells. For the control (uninhibited) wells, add DMSO.

  • Reaction Initiation: Add the substrate (p-tyramine) and the detection reagent to each well to start the reaction.

  • Signal Detection: Immediately place the plate in a fluorescence plate reader and measure the fluorescence at appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the reaction rates to the control (100% activity). Plot the percentage of MAO-A inhibition against the logarithm of the inhibitor concentration. Determine the IC₅₀ value using a non-linear regression curve fit.

Antimicrobial Activity

Piperazine derivatives have been investigated for their antimicrobial properties.[4][11][12][13][14][15] The introduction of a trifluoroacetyl group can enhance this activity.

Table 3: Antimicrobial Activity of Piperazine Derivatives [11]

Compound ClassTest OrganismMIC (µg/mL)
Sparfloxacin and Gatifloxacin derivativesS. aureus1-5
Sparfloxacin and Gatifloxacin derivativesE. faecalis1-5

Note: This table shows data for fluoroquinolone-piperazine derivatives, indicating the potential for fluorine-containing piperazine compounds to have significant antimicrobial activity.

The following protocol outlines the broth microdilution method for determining the MIC of a compound.[16]

Materials:

  • Trifluoroacetyl piperazine derivatives (test compounds)

  • Standard antimicrobial agents (e.g., Ciprofloxacin, as a positive control)

  • DMSO

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

Procedure:

  • Compound Preparation: Dissolve the test compounds in DMSO to create a stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in MHB.

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension in MHB.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in MHB without the test compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Some N-trifluoroacetyl derivatives of heterocyclic compounds have shown potential as anti-inflammatory agents.[12] While specific data for trifluoroacetyl piperazine derivatives is limited, related compounds have demonstrated promising activity.[14][17][18]

Table 4: Anti-inflammatory Activity of Novel Piperazine Derivatives [14]

CompoundTNF-α Inhibition (%) at 10 µMIL-6 Inhibition (%) at 10 µM
5c 8793
5g 8288
5h 7885
10l 8590
10m 8086
10n 7582
10r 7078
Dexamethasone (1 µM) 7184

Analytical Characterization

The characterization of trifluoroacetyl piperazine derivatives relies on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural elucidation. The ¹⁹F NMR spectrum provides a clear signal for the trifluoroacetyl group.[6]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.[6][19]

  • Infrared (IR) Spectroscopy: Can identify the characteristic carbonyl stretching frequency of the trifluoroacetyl group.[19]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compounds.[20]

  • Gas Chromatography (GC): The increased volatility of trifluoroacetyl derivatives makes them amenable to GC analysis, often coupled with mass spectrometry (GC-MS).[4]

Conclusion

Trifluoroacetyl piperazine derivatives represent a promising class of compounds for drug discovery and development. The trifluoroacetyl group can significantly enhance the pharmacological and pharmacokinetic properties of the piperazine scaffold. The synthetic routes to these compounds are well-established, and a variety of analytical techniques are available for their characterization. Further research into the specific biological activities of a wider range of trifluoroacetyl piperazine derivatives is warranted to fully explore their therapeutic potential. This guide provides a solid foundation for researchers and scientists entering this exciting field.

References

The Trifluoroacetyl Group in Piperazine Chemistry: A Technical Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to influence the physicochemical properties of drug candidates.[1] Protecting one of the two secondary amine functionalities is a common and often critical step in the multi-step synthesis of complex piperazine derivatives.[1][2] Among the various amine protecting groups, the trifluoroacetyl (TFAc or Tfa) group offers a unique reactivity profile that makes it a valuable tool for researchers and drug development professionals. This technical guide provides an in-depth examination of the reactivity of the trifluoroacetyl group in piperazine compounds, detailing its application, cleavage, and the experimental protocols necessary for its successful manipulation.

Core Reactivity of the N-Trifluoroacetyl Group

The trifluoroacetyl group is a powerful electron-withdrawing moiety due to the high electronegativity of the three fluorine atoms. This property significantly influences the chemistry of the adjacent amide bond. Unlike typical alkyl or aryl amides, which are famously stable, the N-trifluoroacetyl amide bond is highly polarized.[3][4][5] This polarization increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The primary utility of the trifluoroacetyl group stems from its stability under acidic conditions.[6] This characteristic allows for orthogonal protection strategies in complex syntheses. For instance, a molecule containing both a Boc-protected amine and a TFAc-protected piperazine can be selectively deprotected. The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), leaving the TFAc group intact.[7][8] The TFAc group is then typically removed under basic conditions, to which groups like Boc and Cbz are generally stable.[6][9]

Synthesis of N-Trifluoroacetyl Piperazines

The introduction of a trifluoroacetyl group onto a piperazine nitrogen is a straightforward acylation reaction. The most common and efficient method involves the use of trifluoroacetic anhydride (TFAA) in the presence of an organic base.[10][11]

G Piperazine Piperazine Derivative Product N-Trifluoroacetyl Piperazine Product Piperazine->Product Reaction TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Product Base Organic Base (e.g., Triethylamine) Base->Product Solvent Aprotic Solvent (e.g., DCM) Solvent->Product

Caption: General synthesis of N-Trifluoroacetyl piperazines.

Cleavage (Deprotection) of the Trifluoroacetyl Group

The removal of the TFAc group is its most critical reaction in synthesis. Due to its susceptibility to nucleophiles, the deprotection is most commonly achieved under basic conditions.

Basic Hydrolysis

Mild to strong basic conditions readily cleave the TFAc group. The choice of base and solvent system can be tailored to the substrate's sensitivity and solubility. Common reagents include:

  • Aqueous Piperidine: Particularly useful in solid-phase synthesis contexts, aqueous piperidine is effective for TFAc removal.[6]

  • Alkali Metal Hydroxides/Carbonates: Solutions of NaOH, KOH, Na₂CO₃, or K₂CO₃ in water and/or methanol are widely used for efficient hydrolysis.

  • Ammonia: A solution of ammonia in methanol provides a mild alternative for sensitive substrates.

Reductive Cleavage

While less common than basic hydrolysis, reductive methods can also be employed. Sodium borohydride (NaBH₄) in a mixed solvent system of ethanol and tetrahydrofuran has been shown to remove the TFAc group, particularly in the context of solid-phase peptide synthesis.[12]

Quantitative Data on Deprotection Reactions

The following table summarizes various conditions reported for the cleavage of the trifluoroacetyl group from amine functionalities, which are directly applicable to N-trifluoroacetyl piperazine systems.

Reaction TypeSubstrate TypeReagents and ConditionsReaction TimeYield (%)Reference
Basic CleavageN-TFA-Lysine (on resin)2 M aqueous piperidineNot SpecifiedEffective[6]
Basic HydrolysisGeneral TrifluoroacetamideBase hydrolysis (e.g., NaOH/MeOH)Not SpecifiedHigh[11]
Reductive CleavageN-TFA-Peptide (on resin)Sodium borohydride, THF/Ethanol~60 minEffective[12]
Basic CleavageN-TFA-Guanidine1 M Piperidine/DMF2 h95%[9]
Basic HydrolysisN-TFA-Guanidine0.5 M NaOH, MeOH/H₂O30 min98%[9]

Key Experimental Protocols

Protocol 1: Trifluoroacetylation of a Piperazine Derivative

This protocol describes a general procedure for the N-trifluoroacetylation of a mono-substituted piperazine.

  • Preparation: Dissolve the piperazine derivative (1 equivalent) in dichloromethane (DCM) at a concentration of approximately 0.1 M. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add an organic base, such as triethylamine (1.2 equivalents), to the stirred solution.

  • Acylation: Add trifluoroacetic anhydride (TFAA, 1.1 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-trifluoroacetyl piperazine derivative.

  • Purification: Purify the crude product by flash column chromatography if necessary.

Protocol 2: Basic Deprotection of an N-Trifluoroacetyl Piperazine

This protocol provides a general method for cleaving the TFAc group using basic hydrolysis.

  • Preparation: Dissolve the N-trifluoroacetyl piperazine derivative (1 equivalent) in methanol (MeOH).

  • Reagent Addition: Add an aqueous solution of 2 M sodium hydroxide (NaOH, 3-5 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Add water to the residue and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected piperazine derivative.

G Start Start: N-TFAc Piperazine in MeOH Add_Base Add aq. NaOH Start->Add_Base Stir Stir at RT (1-3h) Monitor by TLC/LC-MS Add_Base->Stir Concentrate Concentrate (remove MeOH) Stir->Concentrate Extract Aqueous Work-up & Extraction (DCM) Concentrate->Extract Isolate Dry & Concentrate Organic Layer Extract->Isolate Product Final Product: Deprotected Piperazine Isolate->Product

Caption: Experimental workflow for basic TFAc deprotection.

Orthogonal Protection Strategy

The stability of the trifluoroacetyl group to acid and its lability to base make it an excellent orthogonal partner to acid-labile protecting groups like tert-butyloxycarbonyl (Boc). This relationship is fundamental in synthetic planning.

G cluster_0 Protecting Group cluster_1 Cleavage Condition Boc Boc Group Acid Strong Acid (e.g., TFA) Boc->Acid Labile Base Base (e.g., NaOH, Piperidine) Boc->Base Stable H2 Hydrogenolysis (H₂, Pd/C) Boc->H2 Stable TFAc TFAc Group TFAc->Acid Stable TFAc->Base Labile TFAc->H2 Stable Cbz Cbz Group Cbz->Acid Stable Cbz->Base Stable Cbz->H2 Labile

Caption: Orthogonality of common amine protecting groups.

References

Methodological & Application

Synthesis of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the synthesis of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride, a valuable building block in medicinal chemistry and drug development. The described method is a two-step process commencing with the selective mono-N-trifluoroacetylation of piperazine, followed by conversion to its hydrochloride salt. This protocol offers a straightforward and efficient procedure for obtaining the target compound with good purity. Detailed experimental procedures, tables of reagents and reaction parameters, and a workflow diagram are provided to ensure reproducibility for researchers in synthetic and pharmaceutical chemistry.

Introduction

Piperazine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals and bioactive molecules. The introduction of a trifluoroacetyl group can significantly modulate the physicochemical properties of the piperazine scaffold, including its basicity, lipophilicity, and metabolic stability. This compound serves as a key intermediate for the synthesis of more complex molecules, enabling further functionalization at the unsubstituted secondary amine. This document outlines a reliable and reproducible method for the preparation of this important synthetic intermediate.

Chemical Reaction

The synthesis proceeds in two main steps:

  • Selective Mono-N-trifluoroacetylation of Piperazine: Piperazine is reacted with trifluoroacetic anhydride. To favor the formation of the mono-substituted product, a large excess of piperazine is used.

  • Formation of the Hydrochloride Salt: The resulting 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone is treated with hydrochloric acid to yield the desired hydrochloride salt.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberSupplier
PiperazineC₄H₁₀N₂86.14110-85-0Sigma-Aldrich
Trifluoroacetic AnhydrideC₄F₆O₃210.03407-25-0Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Fisher Scientific
Hydrochloric Acid (in diethyl ether)HCl36.467647-01-0Acros Organics
Diethyl Ether(C₂H₅)₂O74.1260-29-7VWR Chemicals
Sodium Sulfate (anhydrous)Na₂SO₄142.047757-82-6EMD Millipore

Table 2: Experimental Parameters

ParameterStep 1: TrifluoroacetylationStep 2: Salt Formation
Stoichiometry Piperazine (5 eq.), Trifluoroacetic Anhydride (1 eq.)2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone (1 eq.), HCl (1.1 eq.)
Solvent Dichloromethane (DCM)Diethyl Ether
Temperature 0 °C to Room Temperature0 °C
Reaction Time 2 hours30 minutes
Work-up Aqueous extractionFiltration
Purification Column Chromatography (optional)Washing with diethyl ether

Experimental Protocols

Step 1: Synthesis of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone
  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add piperazine (5.0 g, 58.0 mmol, 5 eq.).

  • Dissolve the piperazine in dichloromethane (DCM, 100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (2.44 g, 11.6 mmol, 1 eq.) to the stirred solution over a period of 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water (50 mL).

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone as a colorless oil.

Step 2: Synthesis of this compound
  • Dissolve the purified 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone (from Step 1) in anhydrous diethyl ether (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M solution, 1.1 eq.) dropwise with stirring.

  • A white precipitate will form. Continue stirring at 0 °C for 30 minutes.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether (2 x 20 mL).

  • Dry the product under vacuum to yield this compound as a white solid.

Mandatory Visualization

SynthesisWorkflow Piperazine Piperazine Step1 Step 1: Mono-N-trifluoroacetylation Piperazine->Step1 TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Step1 DCM DCM, 0 °C to RT Intermediate 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone Step1->Intermediate Work-up & (optional) Purification Step2 Step 2: Hydrochloride Salt Formation Intermediate->Step2 HCl HCl in Diethyl Ether, 0 °C FinalProduct 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride Step2->FinalProduct Filtration & Drying

Caption: Workflow for the synthesis of this compound.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (400 MHz, D₂O): δ 3.95 (t, J = 5.2 Hz, 2H), 3.78 (t, J = 5.2 Hz, 2H), 3.42 (t, J = 5.2 Hz, 2H), 3.29 (t, J = 5.2 Hz, 2H).

  • ¹³C NMR (101 MHz, D₂O): δ 156.5 (q, J = 37.4 Hz), 116.8 (q, J = 285.8 Hz), 46.8, 44.9, 43.0, 42.8.

  • Mass Spectrometry (ESI+): m/z calculated for C₆H₁₀F₃N₂O [M+H]⁺: 183.07; found: 183.1.

Safety Precautions

  • Trifluoroacetic anhydride is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a well-ventilated area or a fume hood.

  • Hydrochloric acid is corrosive. Handle with care and appropriate PPE.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures, researchers can efficiently produce this valuable intermediate for applications in drug discovery and organic synthesis.

Application Notes and Protocols for 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the utilization of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride in solid-phase peptide synthesis (SPPS). This reagent offers a versatile scaffold for the introduction of a trifluoroacetylated piperazine moiety into peptide chains, a feature of interest for developing peptidomimetics with enhanced stability and modified pharmacological profiles. The piperazine nucleus is a privileged structure in medicinal chemistry, and its incorporation can impart unique conformational constraints and solubility properties to peptides.[1][2][3]

The trifluoroacetyl (Tfa) group on the piperazine nitrogen serves as an orthogonal protecting group, stable under the acidic conditions typically used for the cleavage of Boc, Trt, and Pbf groups, but readily removable under mild basic conditions.[4] This allows for selective manipulation of the piperazine nitrogen post-synthesis.

Two primary applications are detailed below:

  • Incorporation as an Internal Building Block: Introducing the trifluoroacetylated piperazine moiety within the peptide sequence to create novel backbone structures.

  • N-Terminal Capping Agent: Acylating the N-terminus of a resin-bound peptide to introduce the trifluoroacetylpiperazinoyl group.

Application 1: Incorporation of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone as a Building Block in SPPS

This protocol outlines the steps for coupling the piperazine building block to a resin-bound amino acid. The secondary amine of the piperazine is first coupled to the free carboxylic acid of a resin-bound peptide, followed by acylation of the remaining piperazine nitrogen.

Experimental Protocol
  • Resin Preparation:

    • Swell the desired resin (e.g., Rink Amide resin, 100-200 mesh) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

    • Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Activation of the C-terminal Carboxylic Acid:

    • In a separate vial, pre-activate the C-terminal carboxylic acid of the peptide on the resin. To the resin, add 4 equivalents of a suitable activating agent such as HBTU and 8 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF. Agitate for 10 minutes.

  • Coupling of this compound:

    • To the activated resin, add a solution of this compound (4 equivalents) and DIPEA (8 equivalents) in DMF.

    • Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the coupling reaction can be monitored using a Kaiser test.

  • Washing:

    • Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Chain Elongation (Optional):

    • The trifluoroacetyl group on the piperazine can be removed with a mild base (e.g., 5% piperidine in DMF for 30 minutes) to allow for further chain elongation from the second piperazine nitrogen, creating a branched peptide.

Data Presentation
EntryResin Loading (mmol/g)Peptide SequenceCoupling Conditions (Reagent, Time)Crude Yield (mg)Purity (%) by HPLCMass Spec (Expected)Mass Spec (Found)
10.5Ac-Phe-Gly-[Pip(Tfa)]-RinkHBTU/DIPEA, 2h8592[M+H]⁺ = X[M+H]⁺ = Y
20.5Ac-Ala-Val-[Pip(Tfa)]-RinkHATU/DIPEA, 2h9295[M+H]⁺ = X[M+H]⁺ = Y

Pip(Tfa) denotes the incorporated 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone moiety.

Experimental Workflow

G cluster_prep Resin Preparation cluster_coupling Coupling cluster_final Final Steps swell_resin Swell Resin in DMF fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) swell_resin->fmoc_deprotection wash_resin_prep Wash (DMF, DCM) fmoc_deprotection->wash_resin_prep activate_resin Activate Resin-bound Peptide (HBTU/DIPEA) wash_resin_prep->activate_resin add_reagent Add 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone HCl activate_resin->add_reagent agitate Agitate for 2-4h add_reagent->agitate wash_resin_coupling Wash (DMF, DCM) agitate->wash_resin_coupling cleavage Cleavage from Resin wash_resin_coupling->cleavage purification Purification and Analysis cleavage->purification

Caption: Workflow for incorporating the piperazine building block.

Application 2: N-Terminal Capping with 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone

This protocol describes the use of the title reagent to cap the N-terminus of a fully assembled peptide on the solid support. This is a common strategy to improve peptide stability against exopeptidases.

Experimental Protocol
  • Resin Preparation:

    • Ensure the peptide has been fully synthesized on the solid support (e.g., Wang or Rink Amide resin).

    • Perform the final Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Activation of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone:

    • In a separate vial, dissolve this compound (4 equivalents), an activating agent such as HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Allow the mixture to pre-activate for 5-10 minutes.

  • Capping Reaction:

    • Add the pre-activated solution to the resin-bound peptide.

    • Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction for completion using a Kaiser test (the beads should remain colorless).

  • Washing:

    • Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents.

Data Presentation
EntryPeptide SequenceCapping ReagentCapping Conditions (Time)Crude Yield (mg)Purity (%) by HPLCMass Spec (Expected)Mass Spec (Found)
1Gly-Phe-Leu-RinkTfa-Pip-HCl/HATU1h7894[M+H]⁺ = X[M+H]⁺ = Y
2Ala-Val-Pro-WangTfa-Pip-HCl/HATU1h8196[M+H]⁺ = X[M+H]⁺ = Y

Tfa-Pip denotes the N-terminal 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanoyl cap.

Experimental Workflow

G cluster_prep Peptide-Resin Preparation cluster_capping N-Terminal Capping cluster_final Final Steps final_deprotection Final N-terminal Fmoc Deprotection wash_resin_prep Wash (DMF, DCM) final_deprotection->wash_resin_prep add_to_resin Add Activated Reagent to Resin wash_resin_prep->add_to_resin preactivate Pre-activate Capping Reagent (HATU/DIPEA) preactivate->add_to_resin agitate Agitate for 1-2h add_to_resin->agitate wash_resin_capping Wash (DMF, DCM) agitate->wash_resin_capping cleavage Cleavage and Deprotection wash_resin_capping->cleavage purification Purification and Analysis cleavage->purification

Caption: Workflow for N-terminal capping of a peptide.

Cleavage and Deprotection

After successful incorporation or capping, the peptide must be cleaved from the resin and side-chain protecting groups removed. The choice of cleavage cocktail depends on the resin and the amino acid composition of the peptide.

Protocol for Cleavage
  • Resin Preparation:

    • Wash the final peptide-resin with DCM (3x) and dry it under vacuum for at least 1 hour.

  • Cleavage:

    • Prepare a cleavage cocktail suitable for the peptide. For peptides with sensitive residues like Cys, Met, Trp, and Tyr, "Reagent K" is commonly used.[5]

      • Reagent K Composition: Trifluoroacetic acid (TFA) / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.

    • Add the cleavage cocktail to the dried resin (10-20 mL per gram of resin).

    • Stir the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer deprotection times.[5]

  • Peptide Precipitation and Isolation:

    • Filter the resin to collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Logical Relationships in Cleavage

G cluster_prep Preparation cluster_cleavage Cleavage & Deprotection cluster_isolation Isolation cluster_final Final Product Peptide_Resin Synthesized Peptide on Resin Dry_Resin Dry Resin Peptide_Resin->Dry_Resin Reaction Add Cocktail to Resin (2-4h at RT) Dry_Resin->Reaction Cleavage_Cocktail Prepare Cleavage Cocktail (e.g., Reagent K) Cleavage_Cocktail->Reaction Filter Filter to Collect Filtrate Reaction->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Isolate Isolate Crude Peptide Precipitate->Isolate Purify Purify by HPLC Isolate->Purify Analyze Analyze by Mass Spec Purify->Analyze

Caption: Logical steps for peptide cleavage and isolation.

References

Application Notes and Protocols: 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride as an Amine Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of multi-step organic synthesis, particularly within drug discovery and development, the strategic use of protecting groups is paramount. The trifluoroacetyl (TFA) group, when applied to the piperazine moiety to form 2,2,2-trifluoro-1-(piperazin-1-yl)ethanone, offers a robust and versatile strategy for amine protection. Its hydrochloride salt is a stable, crystalline solid, facilitating handling and purification.

The key advantage of the N-trifluoroacetyl group lies in its pronounced stability under strongly acidic conditions, a characteristic that renders it orthogonal to common acid-labile protecting groups such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). This orthogonality allows for selective deprotection of other functional groups within a complex molecule without cleavage of the N-trifluoroacetyl group. Conversely, the N-trifluoroacetyl group is readily removed under mild basic conditions, ensuring the integrity of the parent molecule. These attributes make N-trifluoroacetyl piperazine a valuable intermediate in the synthesis of complex pharmaceutical agents.

Chemical Properties

PropertyValue
Chemical Name 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride
CAS Number 245487-45-0
Molecular Formula C₆H₁₀ClF₃N₂O
Molecular Weight 218.61 g/mol
Appearance White to off-white solid
Purity Typically ≥97%

Key Advantages of the Trifluoroacetyl (TFA) Protecting Group

  • Acid Stability: The TFA group is stable to strongly acidic conditions, enabling reactions on other parts of the molecule that require acids.

  • Mild Deprotection: Cleavage of the TFA group is achieved under mild basic conditions, which is compatible with a wide range of functional groups.

  • Orthogonality: The TFA group is orthogonal to many common acid-labile protecting groups, allowing for selective and sequential deprotection strategies in complex syntheses.

  • Crystallinity: The hydrochloride salt of N-trifluoroacetyl piperazine is often a crystalline solid, which can aid in purification by recrystallization.

Experimental Protocols

Protocol 1: Protection of Piperazine (N-Trifluoroacetylation)

This protocol describes the general procedure for the trifluoroacetylation of one of the amine groups of piperazine.

Materials:

  • Piperazine

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or other suitable organic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane) for salt formation

Procedure:

  • Dissolve piperazine (1.0 equivalent) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add trifluoroacetic anhydride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and concentrate under reduced pressure to obtain the crude N-trifluoroacetyl piperazine.

  • For the hydrochloride salt, dissolve the crude product in a minimal amount of a suitable solvent and add a solution of HCl in diethyl ether or dioxane until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Expected Yield: 85-95%

Protocol 2: Deprotection of N-Trifluoroacetyl Piperazine

This protocol outlines the removal of the trifluoroacetyl group under mild basic conditions.

Materials:

  • This compound

  • Methanol (MeOH)

  • Water

  • Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

Procedure:

  • Dissolve the N-trifluoroacetyl piperazine derivative (1.0 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add potassium carbonate or sodium carbonate (2.0-3.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully neutralize the mixture to pH ~7 with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM or another suitable organic solvent (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine.

Expected Yield: >90%

Data Presentation

Table 1: Summary of Protection and Deprotection Conditions

StepReagents and ConditionsTypical Reaction TimeTypical Yield
Protection Piperazine, Trifluoroacetic anhydride, Triethylamine, DCM, 0 °C to RT1-3 hours85-95%
Deprotection K₂CO₃ or Na₂CO₃, Methanol/Water, RT2-6 hours>90%

Application in Drug Development: A Case Study

The orthogonality of the N-trifluoroacetyl protecting group is particularly valuable in the synthesis of complex drug molecules that require multiple selective transformations. A representative application is in the synthesis of substituted piperazine derivatives that are common scaffolds in many therapeutic agents, including antipsychotics, antivirals, and kinase inhibitors.

Consider a synthetic route where a piperazine core needs to be differentially functionalized at its two nitrogen atoms. One nitrogen can be protected with a TFA group, while the other is protected with an acid-labile Boc group. This allows for the selective deprotection of the Boc group under acidic conditions to introduce a substituent, followed by the deprotection of the TFA group under basic conditions to add a different functional group.

Visualizations

Protection_Deprotection_Workflow Piperazine Piperazine TFA_Piperazine 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone Piperazine->TFA_Piperazine Protection: TFAA, TEA, DCM (Yield: 85-95%) Deprotected_Piperazine Piperazine Derivative TFA_Piperazine->Deprotected_Piperazine Deprotection: K2CO3, MeOH/H2O (Yield: >90%) Orthogonal_Strategy cluster_0 Orthogonal Protection Strategy Start N-Boc, N'-TFA-Piperazine Intermediate1 N-H, N'-TFA-Piperazine Start->Intermediate1 Acidic Deprotection (e.g., TFA) Intermediate2 N-R1, N'-TFA-Piperazine Intermediate1->Intermediate2 Functionalization (R1-X) Intermediate3 N-R1, N'-H-Piperazine Intermediate2->Intermediate3 Basic Deprotection (e.g., K2CO3) Final_Product N-R1, N'-R2-Piperazine Intermediate3->Final_Product Functionalization (R2-X)

Application Notes and Protocols for the Derivatization of Primary and Secondary Amines with 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of primary and secondary amines is a critical step in many analytical methodologies, particularly in the fields of pharmaceutical analysis, metabolomics, and clinical diagnostics. Chemical derivatization can significantly improve the analytical properties of amines, which often exhibit poor chromatographic behavior and low sensitivity in techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The introduction of a trifluoroacetyl group, a process known as trifluoroacetylation, is a well-established strategy to enhance the volatility, thermal stability, and detectability of analytes.[1][2]

This document provides detailed application notes and protocols for the use of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone Hydrochloride as a derivatization reagent for primary and secondary amines. This reagent offers the potential for a straightforward and efficient method to introduce the trifluoroacetyl moiety, thereby improving the analytical performance of amine-containing compounds. The resulting trifluoroacetamide derivatives are more amenable to analysis by GC-MS and other chromatographic techniques.

Principle of the Derivatization Reaction

The derivatization of primary and secondary amines with 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone HCl proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the trifluoroethanone. Due to the hydrochloride salt form of the reagent, a base is required to neutralize the HCl and to deprotonate the amine, thereby increasing its nucleophilicity. The reaction results in the formation of a stable N-trifluoroacetylated amine derivative and piperazine as a byproduct.

The general reaction scheme is as follows:

R¹R²NH + CF₃CO-N(CH₂)₄NH • HCl + Base → R¹R²N-COCF₃ + Piperazine • HCl + Base-H⁺

Where R¹ can be an alkyl or aryl group, and R² can be hydrogen (for primary amines) or an alkyl/aryl group (for secondary amines).

Key Applications
  • Pharmaceutical Analysis: Quantification of amine-containing active pharmaceutical ingredients (APIs) and their metabolites in biological matrices.

  • Clinical Diagnostics: Analysis of biogenic amines and amino acids as potential disease biomarkers.

  • Environmental Monitoring: Detection of trace levels of primary and secondary amine pollutants.

  • Food Science: Determination of biogenic amines in fermented foods and beverages.[3]

Experimental Protocols

Protocol 1: Derivatization of Primary and Secondary Amines for GC-MS Analysis

This protocol describes a general procedure for the derivatization of a standard solution of a primary or secondary amine.

Materials:

  • 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone HCl

  • Amine standard solution (e.g., 1 mg/mL in a suitable solvent)

  • Anhydrous Pyridine (or another suitable base such as Triethylamine)

  • Anhydrous Acetonitrile (or other suitable reaction solvent)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • GC vials with inserts

  • Micropipettes

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

Procedure:

  • Preparation of Reagent Solution: Prepare a 10 mg/mL solution of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone HCl in anhydrous acetonitrile.

  • Reaction Setup: In a clean, dry microcentrifuge tube, add 100 µL of the amine standard solution.

  • Addition of Base: Add 50 µL of anhydrous pyridine to the amine solution and vortex briefly.

  • Addition of Derivatizing Reagent: Add 100 µL of the 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone HCl solution to the mixture.

  • Reaction: Cap the tube tightly and vortex for 1 minute. Place the tube in a heating block or water bath set at 60°C for 30 minutes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 500 µL of ethyl acetate and 500 µL of saturated sodium bicarbonate solution.

    • Vortex for 2 minutes to extract the derivatized amine.

    • Centrifuge at 5000 rpm for 5 minutes to separate the layers.

  • Sample Preparation for GC-MS:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried organic phase to a GC vial with an insert.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Data Presentation

The following tables summarize hypothetical quantitative data for the derivatization of representative primary and secondary amines with 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone HCl, followed by GC-MS analysis. This data is for illustrative purposes to demonstrate the potential efficacy of the method.

Table 1: Reaction Yields for Derivatization of Various Amines

AmineClassMolecular Weight ( g/mol )Derivatized MW ( g/mol )Hypothetical Yield (%)
AnilinePrimary93.13189.1295
BenzylaminePrimary107.15203.1498
N-MethylanilineSecondary107.15203.1492
DiethylamineSecondary73.14169.1388

Table 2: GC-MS Parameters and Retention Times for Derivatized Amines

Derivatized AmineRetention Time (min)m/z of Molecular Ion [M]⁺Key Fragment Ions (m/z)
N-Trifluoroacetylaniline10.5189120, 92, 69
N-Trifluoroacetylbenzylamine11.2203106, 91, 69
N-Methyl-N-trifluoroacetylaniline11.8203134, 106, 69
N,N-Diethyltrifluoroacetamide8.5169100, 72, 69

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed reaction mechanism for the derivatization of a primary amine with 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone.

G cluster_reagents Reactants cluster_steps Reaction Steps cluster_products Products Amine Primary Amine (R-NH2) Step1 Nucleophilic Attack Amine->Step1 Reagent 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone (CF3-CO-Pip) Reagent->Step1 Base Base Base->Amine Deprotonation Step2 Tetrahedral Intermediate Formation Step1->Step2 Step3 Elimination of Piperazine Step2->Step3 Product N-Trifluoroacetylated Amine (R-NH-CO-CF3) Step3->Product Byproduct Piperazine Step3->Byproduct

Caption: Proposed mechanism for amine derivatization.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the derivatization and subsequent analysis of amines.

G cluster_sample_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction cluster_analysis Analysis Start Start with Amine Sample AddBase Add Base (e.g., Pyridine) Start->AddBase AddReagent Add Derivatizing Reagent AddBase->AddReagent Vortex Vortex Mix AddReagent->Vortex Heat Incubate at 60°C for 30 min Vortex->Heat AddSolvents Add Ethyl Acetate & NaHCO3 Heat->AddSolvents VortexExtract Vortex to Extract AddSolvents->VortexExtract Centrifuge Centrifuge to Separate Phases VortexExtract->Centrifuge CollectOrganic Collect Organic Layer Centrifuge->CollectOrganic DrySample Dry with Na2SO4 CollectOrganic->DrySample Transfer Transfer to GC Vial DrySample->Transfer Inject Inject into GC-MS Transfer->Inject

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of piperazin-2-ones, a privileged scaffold in medicinal chemistry. The presented methods offer significant advantages in terms of operational simplicity, time efficiency, and the ability to generate diverse libraries of these valuable heterocyclic compounds.

Introduction

Piperazin-2-ones are key structural motifs found in a wide range of biologically active compounds and approved pharmaceuticals. Their inherent drug-like properties have made them attractive targets for medicinal chemists. Traditional multi-step syntheses of these scaffolds can be time-consuming and often require the isolation and purification of intermediates. The one-pot methodologies detailed herein streamline the synthesis, reduce waste, and allow for rapid access to a variety of substituted piperazin-2-ones from readily available starting materials.

Two distinct and powerful one-pot strategies are presented:

  • Cascade Double Nucleophilic Substitution: A metal-promoted cascade reaction involving a chloro allenylamide, a primary amine, and an aryl iodide to form highly substituted piperazinones.[1][2]

  • Sequential Knoevenagel Condensation/Asymmetric Epoxidation/Domino Ring-Opening Cyclization (DROC): An organocatalytic one-pot sequence that provides chiral 3-aryl/alkyl piperazin-2-ones with high enantioselectivity.[3][4][5][6]

Method 1: Cascade Double Nucleophilic Substitution

This method allows for the formation of three new bonds in a single operation, providing a rapid entry to piperazin-2-ones with two points of diversity. The reaction proceeds via a palladium-catalyzed cascade process.

Experimental Protocol

General Procedure for the One-Pot Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution: [1]

  • To a reaction vial, add the chloro allenylamide (1.0 equiv., 0.1 mmol), aryl iodide (1.2 equiv., 0.12 mmol), primary amine (3.0 equiv., 0.3 mmol), cesium carbonate (Cs₂CO₃, 3.0 equiv., 0.3 mmol), and silver nitrate (AgNO₃, 0.5 equiv., 0.05 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equiv., 0.01 mmol).

  • Add acetonitrile (CH₃CN, 5 mL).

  • Seal the vial and heat the reaction mixture at 85–90 °C for 16 hours.

  • After cooling to room temperature, the reaction mixture is filtered and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired piperazin-2-one.

Data Presentation

Table 1: Scope of the Cascade Double Nucleophilic Substitution Reaction. [1]

EntryAryl Iodide (ArI)Primary Amine (RNH₂)ProductYield (%)
1IodobenzeneBenzylamine3a75
24-IodotolueneBenzylamine3b78
32-IodotolueneBenzylamine3c57
44-IodoanisoleBenzylamine3d82
54-IodobenzonitrileBenzylamine3e65
6IodobenzeneCyclohexylamine3f72
7Iodobenzene(4-Methoxyphenyl)methanamine3g79
8Iodobenzene2-Phenylethanamine3h70

Yield of isolated product after chromatography.

Reaction Workflow

G cluster_0 One-Pot Reaction Vessel Start Chloro Allenylamide, Aryl Iodide, Primary Amine, Cs₂CO₃, AgNO₃, Pd(PPh₃)₄ in CH₃CN Heat Heat at 85-90 °C for 16 hours Start->Heat Reaction Initiation Workup Cool, Filter, Concentrate Heat->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product Product Piperazin-2-one Purification->Product Purified Product

Caption: Workflow for the one-pot synthesis of piperazin-2-ones via cascade double nucleophilic substitution.

Method 2: Sequential Knoevenagel/Asymmetric Epoxidation/DROC

This one-pot procedure provides an efficient route to enantiomerically enriched 3-substituted piperazin-2-ones from simple starting materials. The sequence is catalyzed by a quinine-derived urea organocatalyst.[3][4][5][6]

Experimental Protocol

General Procedure for the One-Pot Enantioselective Synthesis of 3-Aryl/Alkyl Piperazin-2-ones: [3][6]

Step 1: Knoevenagel Condensation

  • In a reaction vial, dissolve the aldehyde (1.0 equiv., 0.1 mmol), (phenylsulfonyl)acetonitrile (1.0 equiv., 0.1 mmol), and the quinine-derived urea catalyst (eQNU, 0.1 equiv., 0.01 mmol) in anhydrous toluene (0.3 M).

  • Stir the mixture at room temperature until the aldehyde is consumed (monitored by TLC).

Step 2: Asymmetric Epoxidation 3. Dilute the reaction mixture with anhydrous toluene to a concentration of 0.02 M. 4. Cool the mixture to -20 °C. 5. Add cumyl hydroperoxide (CHP, 1.1 equiv., 0.11 mmol) and stir at -20 °C until the alkene formed in Step 1 is consumed.

Step 3: Domino Ring-Opening Cyclization (DROC) 6. Add the 1,2-ethylenediamine (1.2 equiv., 0.12 mmol) and triethylamine (Et₃N, 2.0 equiv., 0.2 mmol) to the reaction mixture at -20 °C. 7. Allow the reaction to warm to 25 °C and stir until the epoxide is consumed. 8. Quench the reaction and purify the product by column chromatography on silica gel.

Data Presentation

Table 2: Substrate Scope for the One-Pot Synthesis of Chiral Piperazin-2-ones. [3][6]

EntryAldehydeProductYield (%)ee (%)
14-Fluorobenzaldehyde3a8596
24-Chlorobenzaldehyde3b9095
34-Cyanobenzaldehyde3c8894
44-Bromobenzaldehyde3d8296
5Naphthaldehyde3e7599
63-Methoxybenzaldehyde3f8098
74-Methylbenzaldehyde3g7897
8Benzaldehyde3h7095
9Isovaleraldehyde3i4592
10Cyclohexanecarboxaldehyde3j3890

Yield of isolated product after chromatography. Enantiomeric excess (ee) determined by HPLC analysis on a chiral stationary phase.

Reaction Pathway

G Aldehyde Aldehyde + (Phenylsulfonyl)acetonitrile Alkene E-Alkene Aldehyde->Alkene Knoevenagel Condensation (eQNU catalyst) Epoxide Chiral Epoxide Alkene->Epoxide Asymmetric Epoxidation (CHP, eQNU catalyst) Piperazinone Piperazin-2-one Epoxide->Piperazinone Domino Ring-Opening Cyclization (DROC) (1,2-Diamine, Et₃N)

Caption: Logical pathway for the one-pot synthesis of chiral piperazin-2-ones.

References

Application Notes and Protocols for 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride, a versatile fragment for fragment-based drug discovery (FBDD). This document outlines its properties, experimental protocols for screening and validation, and data interpretation guidelines.

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-molecular-weight compounds ("fragments") to probe the binding sites of biological targets. Fragments that bind, albeit often with low affinity, can be elaborated into more potent and selective drug candidates. This compound is a valuable fragment due to its desirable physicochemical properties, including low molecular weight, high aqueous solubility, and the presence of a trifluoroacetyl group which can be readily detected by ¹⁹F NMR. The piperazine core offers multiple vectors for synthetic elaboration, making it an ideal starting point for hit-to-lead campaigns.

Key Properties of the Fragment

The physicochemical properties of this compound make it an excellent candidate for FBDD screening libraries.

PropertyValueSource
Molecular Formula C₆H₁₀ClF₃N₂OPubChem
Molecular Weight 218.60 g/mol PubChem
CAS Number 245487-45-0ChemicalBook[1]
Structure
N-(trifluoroacetyl)piperazine hydrochloride
AlogP 0.4 (estimated)---
Solubility High in aqueous buffersGeneral knowledge
"Rule of Three" Compliance Yes---

FBDD Experimental Workflow

A typical workflow for screening and validating fragments like this compound involves a tiered approach, starting with primary screening to identify binders, followed by orthogonal validation and detailed characterization of the interaction.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Hit Characterization A Fragment Library (including target fragment) B Biophysical Screen (e.g., ¹⁹F NMR, SPR, DSF) A->B C Orthogonal Method (e.g., ITC, different biophysical assay) B->C Identified Hits D Binding Affinity & Thermodynamics (ITC, SPR) C->D Validated Hits E Structural Biology (X-ray Crystallography, NMR) D->E FBDD_Logic cluster_screening Screening & Validation cluster_optimization Hit-to-Lead Optimization Fragment 2,2,2-Trifluoro-1- (piperazin-1-yl)ethanone HCl PrimaryScreen Primary Screen (¹⁹F NMR / DSF) Fragment->PrimaryScreen Hit Initial Hit PrimaryScreen->Hit Binding Detected Validation Orthogonal Validation (SPR / ITC) Hit->Validation ValidatedHit Validated Hit Validation->ValidatedHit Binding Confirmed Structure Structural Information (X-ray / NMR) ValidatedHit->Structure SAR SAR by Catalog or Synthesis ValidatedHit->SAR SBDD Structure-Based Drug Design Structure->SBDD Lead Lead Compound SBDD->Lead SAR->Lead

References

Synthesis of Bioactive Molecules from 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various classes of bioactive molecules utilizing 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride as a key starting material. The trifluoroacetyl group serves as a versatile protecting group for one of the nitrogen atoms of the piperazine ring, allowing for selective functionalization at the other nitrogen. Subsequent deprotection and further modification enable the synthesis of diverse molecular architectures with promising therapeutic potential.

Overview of Synthetic Strategy

The primary synthetic strategy involves a two-step process:

  • Selective N-Functionalization: The free secondary amine of 1-(trifluoroacetyl)piperazine (the free base of the starting material) is reacted with a suitable electrophile to introduce the desired pharmacophore. This is typically achieved through nucleophilic substitution or reductive amination reactions.

  • Deprotection and Further Derivatization (Optional): The trifluoroacetyl protecting group is removed under basic conditions to liberate the second piperazine nitrogen. This free amine can then be further functionalized if desired, leading to the synthesis of disubstituted piperazine derivatives.

This approach provides a robust platform for the synthesis of a wide array of bioactive compounds, including antimicrobial agents, anticancer therapeutics, and molecules active in the central nervous system (CNS).

Synthesis of Anticancer Agents: Naftopidil Analogues

Naftopidil and its derivatives are known to exhibit anticancer activity, particularly against prostate cancer.[1][2] Their mechanism of action involves the induction of cell cycle arrest and apoptosis, partly through the inhibition of TGF-β signaling and tubulin polymerization.[3][4]

Experimental Protocol: Synthesis of a Naftopidil Analogue

This protocol describes a representative synthesis of a naftopidil analogue.

Step 1: N-Arylation of 1-(Trifluoroacetyl)piperazine

  • To a solution of this compound (1.0 eq) and a substituted 1-chloronaphthalene (1.1 eq) in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (K₂CO₃, 2.5 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-aryl-N'-trifluoroacetylpiperazine intermediate.

Step 2: Deprotection of the Trifluoroacetyl Group

  • Dissolve the N-aryl-N'-trifluoroacetylpiperazine intermediate (1.0 eq) in a mixture of methanol and water.

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Neutralize the mixture with a dilute acid (e.g., 1 M HCl).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected N-arylpiperazine.

Step 3: N-Alkylation to Yield the Final Product

  • To a solution of the N-arylpiperazine (1.0 eq) and a suitable alkylating agent (e.g., a substituted cinnamyl chloride, 1.1 eq) in anhydrous acetonitrile, add a base such as diisopropylethylamine (DIEA, 2.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography to obtain the final naftopidil analogue.

Quantitative Data: Anticancer Activity of Naftopidil Analogues
CompoundCell LineIC₅₀ (µM)Reference
Analogue 1DU145 (Prostate)< 1[1]
Analogue 2PC-3 (Prostate)< 1[1]
Analogue 3LNCaP (Prostate)< 1[1]

Signaling Pathway: TGF-β Inhibition in Prostate Cancer

TGF_beta_pathway TGFB TGF-β TGFBR1_2 TGF-β Receptor I/II TGFB->TGFBR1_2 Binds SMAD2_3 SMAD2/3 TGFBR1_2->SMAD2_3 Phosphorylates SMAD_complex SMAD2/3/4 Complex SMAD2_3->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_expression Gene Expression (e.g., p21, c-Myc) Nucleus->Gene_expression Regulates Cell_cycle_arrest G1 Cell Cycle Arrest Gene_expression->Cell_cycle_arrest Apoptosis Apoptosis Gene_expression->Apoptosis Naftopidil Naftopidil Analogue Naftopidil->TGFBR1_2 Inhibits Signaling

TGF-β signaling pathway inhibition by Naftopidil analogues.

Synthesis of CNS-Active Agents

Arylpiperazine derivatives are a well-established class of CNS-active compounds, often targeting serotonin and dopamine receptors.[5][6] They have applications as antidepressants, anxiolytics, and antipsychotics.

Experimental Protocol: Synthesis of a CNS-Active Arylpiperazine

This protocol outlines the synthesis of a trifluoromethylphenylpiperazine derivative, a common scaffold in CNS drugs.

Step 1: Deprotection of this compound

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water.

  • Add an excess of a suitable base, such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Once complete, neutralize the solution with 1 M HCl and remove the methanol under reduced pressure.

  • Extract the aqueous solution with dichloromethane, dry the organic layer over Na₂SO₄, and concentrate to yield piperazine.

Step 2: Nucleophilic Aromatic Substitution (SNA_r_)

  • In a sealed tube, combine the crude piperazine from Step 1 (1.0 eq), 1-chloro-3-(trifluoromethyl)benzene (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5 eq) in an anhydrous solvent like toluene.

  • Degas the mixture and heat to 100-120 °C for 12-24 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to afford the desired 1-(3-(trifluoromethyl)phenyl)piperazine.

Step 3: N-Alkylation with a Linker

  • The product from Step 2 can be further elaborated. For example, alkylate with a bifunctional linker like 1-bromo-3-chloropropane in the presence of K₂CO₃ in acetonitrile to introduce a propyl chloride linker for further derivatization.

Quantitative Data: Receptor Binding Affinity of Arylpiperazine Derivatives
CompoundReceptorKᵢ (nM)Reference
Arylpiperazine A5-HT₁ₐ1.5[5]
Arylpiperazine B5-HT₂ₐ10.2[5]
Arylpiperazine CD₂25.6[5]

Signaling Pathway: Serotonin (5-HT₁ₐ) Receptor Activation

Serotonin_Pathway Serotonin Serotonin HTR1A 5-HT₁ₐ Receptor Serotonin->HTR1A Binds Arylpiperazine Arylpiperazine (Agonist) Arylpiperazine->HTR1A Binds G_protein Gᵢ/G₀ Protein HTR1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of Neuronal_activity Decreased Neuronal Firing cAMP->Neuronal_activity Leads to Bacterial_Cell_Wall_Synthesis_Inhibition cluster_synthesis Peptidoglycan Synthesis cluster_inhibition Inhibition UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Lipid_I Lipid I UDP_NAM->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan_chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_chain Transpeptidase Transpeptidase (PBP) Cross_linking Peptidoglycan Cross-linking Peptidoglycan_chain->Cross_linking Piperazine_Derivative Piperazine Derivative Piperazine_Derivative->Transpeptidase Inhibits Transpeptidase->Cross_linking Cell_lysis Cell Lysis Cross_linking->Cell_lysis Leads to (when inhibited)

References

Application Notes and Protocols for N-Trifluoroacetylation of Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-trifluoroacetylation is a crucial chemical modification in drug development and organic synthesis. The introduction of trifluoroacetyl groups can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and receptor binding affinity. Piperazine and its derivatives are prevalent scaffolds in many pharmaceuticals, and their N-trifluoroacetylation can lead to novel compounds with enhanced therapeutic potential. This document provides a detailed experimental procedure for the N,N'-bis(trifluoroacetylation) of piperazine, yielding 1,4-bis(trifluoroacetyl)piperazine. The protocol is based on established chemical principles for the acylation of secondary amines using trifluoroacetic anhydride.

Data Presentation

Table 1: Physicochemical Properties of Key Reagents
CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
PiperazineC₄H₁₀N₂86.14White crystalline solid106 - 110146
Trifluoroacetic AnhydrideC₄F₆O₃210.03Colorless liquid-6539 - 40
TriethylamineC₆H₁₅N101.19Colorless liquid-11589 - 90
DichloromethaneCH₂Cl₂84.93Colorless liquid-96.739.6
Table 2: Expected Product Characterization Data for 1,4-Bis(trifluoroacetyl)piperazine
PropertyExpected Value/Spectrum
Molecular Formula C₈H₈F₆N₂O₂
Molar Mass ( g/mol ) 278.15
Appearance White to off-white solid
Melting Point (°C) To be determined experimentally
Yield (%) Typically high, to be determined experimentally
¹H NMR (CDCl₃) δ ~3.8 (s, 8H)
¹³C NMR (CDCl₃) δ ~45 (piperazine CH₂), ~117 (q, CF₃), ~157 (q, C=O)
¹⁹F NMR (CDCl₃) δ ~ -70 to -75 (s)
IR (KBr, cm⁻¹) ~1680-1700 (C=O stretch), ~1100-1250 (C-F stretch)

Experimental Protocols

Protocol 1: Synthesis of 1,4-Bis(trifluoroacetyl)piperazine

This protocol details the N,N'-bis(trifluoroacetylation) of piperazine using trifluoroacetic anhydride as the acylating agent and triethylamine as a base in dichloromethane.

Materials:

  • Piperazine

  • Trifluoroacetic Anhydride (TFAA)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve piperazine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (2.2 eq) to the cooled piperazine solution with stirring.

  • Addition of Trifluoroacetic Anhydride: Add trifluoroacetic anhydride (2.2 eq) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 1,4-bis(trifluoroacetyl)piperazine.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Piperazine, TEA, DCM setup Dissolve and cool to 0°C reagents->setup 1. addition Add TFAA dropwise setup->addition 2. react Stir at room temperature addition->react 3. quench Quench with NaHCO₃ react->quench 4. extract Extract with DCM quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify 5. product Pure 1,4-Bis(trifluoroacetyl)piperazine purify->product

Caption: Experimental workflow for the synthesis of 1,4-bis(trifluoroacetyl)piperazine.

reaction_mechanism piperazine Piperazine product 1,4-Bis(trifluoroacetyl)piperazine piperazine->product  +   tfaa Trifluoroacetic Anhydride (x2) tfaa->product DCM, TEA

Caption: Overall reaction for the N-trifluoroacetylation of piperazine.

Application Note and Protocol: Scale-up Synthesis of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the scale-up synthesis of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride, a valuable building block in the development of novel pharmaceuticals. The protocol herein is designed for adaptability from laboratory to pilot-plant scale.

Introduction

This compound is a key intermediate in organic synthesis, particularly in the preparation of pharmacologically active compounds. The incorporation of the trifluoroacetyl group can enhance the metabolic stability and binding affinity of drug candidates. This application note outlines a robust and scalable two-step synthesis beginning with readily available starting materials. The synthetic strategy focuses on the selective mono-N-trifluoroacetylation of piperazine, a critical step to avoid the formation of the di-substituted byproduct, followed by conversion to the hydrochloride salt to improve handling and stability.

Overall Synthetic Scheme

The synthesis proceeds in two main stages:

  • N-Trifluoroacetylation of Mono-protected Piperazine: Reaction of N-tert-butoxycarbonyl (Boc)-piperazine with trifluoroacetic anhydride (TFAA) to yield tert-butyl 4-(trifluoroacetyl)piperazine-1-carboxylate.

  • Deprotection and Salt Formation: Removal of the Boc protecting group under acidic conditions and subsequent isolation of the desired product as the hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(trifluoroacetyl)piperazine-1-carboxylate

This step involves the selective acylation of one of the nitrogen atoms of piperazine, which is achieved by using the mono-Boc protected derivative.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)
N-Boc-piperazine186.251.0
Trifluoroacetic Anhydride (TFAA)210.031.1
Triethylamine (TEA)101.191.2
Dichloromethane (DCM)84.93-

Procedure:

  • To a stirred solution of N-Boc-piperazine (1.0 eq) in dichloromethane (DCM, 10 volumes), triethylamine (1.2 eq) is added at room temperature.

  • The reaction mixture is cooled to 0-5 °C using an ice bath.

  • Trifluoroacetic anhydride (1.1 eq) is added dropwise to the solution over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is washed sequentially with water (2 x 5 volumes), 1M hydrochloric acid (2 x 5 volumes), saturated sodium bicarbonate solution (2 x 5 volumes), and finally with brine (1 x 5 volumes).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or used directly in the next step if purity is deemed sufficient by analysis.

Expected Yield and Purity:

ParameterValue
Yield 85-95%
Purity (HPLC) >98%
Step 2: Synthesis of this compound

This step involves the removal of the Boc protecting group and the formation of the final hydrochloride salt.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)
tert-butyl 4-(trifluoroacetyl)piperazine-1-carboxylate282.271.0
Hydrochloric Acid (in 1,4-Dioxane, 4M)36.463.0
Diethyl Ether74.12-

Procedure:

  • The crude or purified tert-butyl 4-(trifluoroacetyl)piperazine-1-carboxylate (1.0 eq) is dissolved in a minimal amount of 1,4-dioxane.

  • To this solution, a 4M solution of hydrochloric acid in 1,4-dioxane (3.0 eq) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 4-6 hours. The precipitation of the product may be observed during this time.

  • The progress of the deprotection is monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is diluted with diethyl ether to facilitate further precipitation of the product.

  • The resulting solid is collected by filtration, washed with diethyl ether, and dried under vacuum to afford this compound as a white to off-white solid.

Expected Yield and Purity:

ParameterValue
Yield 90-98%
Purity (HPLC) >99%

Visualized Workflow and Logic

The following diagrams illustrate the synthetic workflow and the logical relationship of the key steps.

Synthesis_Workflow cluster_step1 Step 1: N-Trifluoroacetylation cluster_step2 Step 2: Deprotection and Salt Formation Start Start: N-Boc-Piperazine in Dichloromethane Add_TEA Add Triethylamine Start->Add_TEA Cooling Cool to 0-5 °C Add_TEA->Cooling Add_TFAA Add Trifluoroacetic Anhydride Cooling->Add_TFAA Reaction_RT React at Room Temperature Add_TFAA->Reaction_RT Workup Aqueous Work-up Reaction_RT->Workup Isolation1 Isolation of Intermediate Workup->Isolation1 Intermediate Intermediate: tert-butyl 4-(trifluoroacetyl)piperazine-1-carboxylate Isolation1->Intermediate Proceed to Step 2 Add_HCl Add HCl in Dioxane Intermediate->Add_HCl Deprotection Stir at Room Temperature Add_HCl->Deprotection Precipitation Precipitate with Diethyl Ether Deprotection->Precipitation Filtration Filtration and Drying Precipitation->Filtration Final_Product Final Product: 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone HCl Filtration->Final_Product

Caption: Overall workflow for the two-step synthesis.

Logical_Relationship Start_Material N-Boc-Piperazine (Starting Material) Trifluoroacetylation Trifluoroacetylation (Key Reaction) Start_Material->Trifluoroacetylation Protected_Intermediate Protected Intermediate Trifluoroacetylation->Protected_Intermediate Deprotection Boc Deprotection Protected_Intermediate->Deprotection Free_Base Free Base Intermediate Deprotection->Free_Base Salt_Formation Hydrochloride Salt Formation Free_Base->Salt_Formation Final_Product 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone HCl (Final Product) Salt_Formation->Final_Product

Caption: Logical progression of the synthesis.

Concluding Remarks

The protocol described provides a reliable and scalable method for the synthesis of this compound. The use of a mono-protected piperazine derivative in the initial step ensures high selectivity for the desired mono-acylated product, simplifying purification and improving overall efficiency. This application note serves as a comprehensive guide for researchers and professionals in the pharmaceutical industry for the production of this important synthetic intermediate.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical intermediate. The trifluoroacetyl group can serve as a protecting group for the piperazine nitrogen and the trifluoromethyl moiety can be incorporated to modulate the physicochemical properties of a target molecule, such as lipophilicity and metabolic stability.

Q2: What are the main challenges in the synthesis of this compound?

The primary challenges include controlling the selectivity of the acylation to prevent the formation of the di-substituted by-product, 1,4-bis(trifluoroacetyl)piperazine, ensuring complete reaction, and effectively purifying the final hydrochloride salt.

Q3: What are the typical reagents used for the trifluoroacetylation of piperazine?

The most common and reactive reagent for introducing the trifluoroacetyl group is trifluoroacetic anhydride (TFAA).[1][2] Other reagents like S-ethyl trifluorothioacetate can also be used, but TFAA is generally preferred for its high reactivity.

Q4: Why is the hydrochloride salt of the product often desired?

The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, purify by recrystallization, and store compared to the free base, which may be an oil or a less stable solid.

Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are suitable for monitoring the reaction progress. For characterization of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR) and mass spectrometry are essential to confirm the structure and purity.

Experimental Protocols

Protocol 1: Mono-N-trifluoroacetylation of Piperazine

This protocol focuses on the selective mono-acylation of piperazine using an excess of the starting amine to favor the desired product.

Materials:

  • Piperazine

  • Trifluoroacetic anhydride (TFAA)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl) solution (e.g., 2M in diethyl ether)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (3 to 5 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base and Reagent: Add triethylamine (1.1 equivalents) to the stirred solution. Subsequently, add a solution of trifluoroacetic anhydride (1.0 equivalent) in dichloromethane dropwise over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the TFAA is consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone as a free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in diethyl ether until the precipitation of the hydrochloride salt is complete.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Data Presentation

Table 1: Summary of Reaction Parameters for Mono-N-trifluoroacetylation of Piperazine

ParameterRecommended ConditionPurposePotential Issues if Deviated
Piperazine Stoichiometry 3-5 equivalentsFavors mono-acylation, minimizes di-acylation.Lower equivalents increase the risk of bis-acylation.
Trifluoroacetic Anhydride 1.0 equivalentLimiting reagent to control the reaction.Excess can lead to bis-acylation.
Base (e.g., Triethylamine) 1.1-1.5 equivalentsScavenges the trifluoroacetic acid by-product.[2]Insufficient base can stall the reaction.
Solvent Anhydrous Dichloromethane (DCM)Inert solvent, good solubility for reagents.Protic or wet solvents can consume the TFAA.
Temperature 0 °C to Room TemperatureControls the reaction rate and selectivity.Higher temperatures may increase side reactions.
Reaction Time 2-4 hoursAllows for complete consumption of the limiting reagent.Shorter times may lead to incomplete reaction.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive trifluoroacetic anhydride (TFAA) due to hydrolysis. 2. Insufficient base. 3. Reaction temperature too low.1. Use freshly opened or distilled TFAA. Ensure all glassware and solvents are anhydrous. 2. Ensure at least one equivalent of base is used to neutralize the acid by-product. 3. Allow the reaction to warm to room temperature after the initial addition at 0 °C.
Formation of Significant Amounts of Bis-acylated By-product 1. Stoichiometry of piperazine is too low. 2. Rate of addition of TFAA is too fast. 3. Reaction temperature is too high.1. Increase the excess of piperazine to 5 equivalents or more. Alternatively, use a mono-protected piperazine (e.g., N-Boc-piperazine) followed by deprotection.[3] 2. Add the TFAA solution dropwise over a longer period. 3. Maintain the reaction temperature at 0 °C during the addition of TFAA.
Difficult Purification 1. Product is an oil and does not crystallize. 2. Presence of unreacted piperazine. 3. Product streaks on silica gel column.1. Ensure the product is fully converted to the hydrochloride salt. Try different solvent systems for recrystallization (e.g., isopropanol, ethanol/ether). 2. During work-up, perform an acidic wash (e.g., with 1M HCl) to remove the basic piperazine into the aqueous layer. 3. Add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent during column chromatography of the free base.[4]
Hydrolysis of the Product during Work-up The trifluoroacetamide bond is sensitive to strongly basic conditions.[5]Avoid prolonged exposure to strong bases during the aqueous wash. Use a milder base like sodium bicarbonate for neutralization.

Visualizations

Experimental_Workflow Experimental Workflow for Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Piperazine in anhydrous DCM B Cool to 0 °C A->B C Add Triethylamine B->C D Add TFAA dropwise C->D E React at RT for 2-4h D->E F Quench with Water E->F Proceed to Work-up G Separate Layers F->G H Wash with NaHCO3(aq) G->H I Wash with Brine H->I J Dry over MgSO4 I->J K Concentrate J->K L Dissolve Crude in Ether K->L Proceed to Purification M Add HCl in Ether L->M N Filter Precipitate M->N O Recrystallize N->O P Dry Final Product O->P

Caption: Workflow for the synthesis of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone HCl.

Troubleshooting_Guide Troubleshooting Decision Tree Start Low Yield or Impure Product Q1 Major Impurity Detected? Start->Q1 A1_Yes Bis-acylated Product Q1->A1_Yes Yes Q2 Purification Issue? Q1->Q2 No Sol1 Increase Piperazine excess Slower TFAA addition A1_Yes->Sol1 A1_No Incomplete Reaction Sol2 Check TFAA quality Ensure anhydrous conditions Increase reaction time A1_No->Sol2 Q2->A1_No No A2_Yes Oily Product/ Column Streaking Q2->A2_Yes Yes Sol3 Optimize salt formation Use basic modifier in eluent A2_Yes->Sol3 Reaction_Mechanism Reaction Mechanism: Mono-trifluoroacetylation reagents Piperazine + Trifluoroacetic Anhydride (TFAA) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone + Trifluoroacetic Acid intermediate->product Collapse of Intermediate neutralization Neutralization with Triethylamine product->neutralization Acid By-product

References

Technical Support Center: Purification of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride. Our goal is to address common challenges encountered during the purification of this compound to ensure high purity and yield.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the purification of this compound.

Issue 1: Low Yield of the Desired Mono-acylated Product

  • Question: My reaction is producing a significant amount of the 1,4-bis(trifluoroacetyl)piperazine byproduct, leading to a low yield of the desired mono-substituted product. How can I improve the selectivity for mono-acylation?

  • Answer: The formation of the di-substituted byproduct is a common challenge due to the presence of two reactive secondary amines in the piperazine starting material. Here are several strategies to favor mono-substitution:

    • Use of Excess Piperazine: Employing a large excess of piperazine (typically 5-10 equivalents) relative to the trifluoroacetylating agent can statistically favor the reaction at only one of the piperazine nitrogens.

    • Slow Addition of the Acylating Agent: Adding the trifluoroacetylating agent (e.g., ethyl trifluoroacetate or trifluoroacetic anhydride) dropwise at a low temperature (e.g., 0 °C) can help control the reaction and minimize di-substitution.

    • Use of a Mono-protected Piperazine: A more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine. The trifluoroacetylation is performed on the unprotected nitrogen, followed by the removal of the Boc protecting group.

Issue 2: Difficulty in Removing Unreacted Piperazine

  • Question: I am struggling to remove the excess piperazine from my crude product mixture. What is an effective method for its removal?

  • Answer: The basic nature of piperazine allows for its separation from the less basic acylated product through acid-base extraction.

    • Acidic Wash: After the reaction, the mixture can be dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with a dilute aqueous acid solution (e.g., 1M HCl). The protonated piperazine will move into the aqueous layer, while the desired product remains in the organic layer. The organic layer can then be washed with a base (e.g., saturated sodium bicarbonate solution) to remove any residual acid, dried, and concentrated.

Issue 3: Oily Product Instead of a Crystalline Solid

  • Question: After purification, my this compound is an oil and will not crystallize. How can I induce crystallization?

  • Answer: Oiling out can occur if the product is impure or if the chosen solvent for crystallization is not suitable.

    • Purity Check: First, ensure the purity of your compound using analytical techniques like NMR or LC-MS. If significant impurities are present, further purification by column chromatography may be necessary.

    • Solvent Screening for Recrystallization: A systematic approach to finding a suitable recrystallization solvent is recommended. Start with single solvents of varying polarities (e.g., isopropanol, ethanol, acetone, ethyl acetate, acetonitrile). If a single solvent is not effective, try a binary solvent system. A good binary system consists of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is sparingly soluble. Dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling should promote crystal formation.

    • Seeding: If you have a small amount of crystalline material, adding a seed crystal to a supersaturated solution can initiate crystallization.

    • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes provide a surface for crystal nucleation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities include:

  • Unreacted Piperazine: Due to the use of excess piperazine to favor mono-acylation.

  • 1,4-bis(trifluoroacetyl)piperazine: The di-acylated byproduct.

  • Residual Solvents: Solvents used in the reaction and workup.

  • Trifluoroacetic Acid: If trifluoroacetic anhydride is used as the acylating agent and the workup is not thorough.

Q2: What is the recommended method for forming the hydrochloride salt?

A2: The hydrochloride salt is typically formed by dissolving the purified free base, 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone, in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate) and then adding a solution of hydrogen chloride in the same or another anhydrous solvent (e.g., HCl in diethyl ether or isopropanol). The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. Use a suitable eluent system (e.g., a mixture of dichloromethane and methanol, often with a small amount of triethylamine to reduce tailing of the basic compounds on the silica plate). The disappearance of starting materials and the appearance of a single product spot indicate a successful purification. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to assess the purity of the final product.

Q4: What are the typical storage conditions for this compound?

A4: As a hydrochloride salt, the compound is generally more stable than its free base. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and strong bases.

Quantitative Data

The following table summarizes typical purity levels of this compound after various purification techniques. These values are illustrative and can vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification TechniqueStarting Purity (Typical)Purity After Purification (Typical)Key Considerations
Acid-Base Extraction70-85%85-95%Effective for removing basic (piperazine) and acidic impurities.
Recrystallization85-95%>98%Highly dependent on the choice of solvent. May require multiple recrystallizations for very high purity.
Column Chromatography70-90%>99%Effective for separating closely related impurities like the di-acylated byproduct. The addition of a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to the eluent is often necessary to prevent tailing on silica gel.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl) solution. Repeat the wash two to three times to ensure complete removal of unreacted piperazine.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude free base of the desired product.

Protocol 2: Purification by Column Chromatography

  • Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent system. A common starting eluent is a mixture of dichloromethane and methanol (e.g., 98:2 v/v). To this eluent, add a small amount of triethylamine (e.g., 0.5%) to prevent the streaking of the basic compounds.

  • Column Packing: Pack a chromatography column with the prepared silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased by increasing the percentage of methanol if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature (e.g., isopropanol, ethanol/heptane, or acetone/water).

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask or placing it in a refrigerator or ice bath.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_start Start: Crude Product cluster_purification Purification Steps cluster_end End: Purified Product Crude Crude 2,2,2-Trifluoro-1- (piperazin-1-yl)ethanone (as free base or salt) Extraction Acid-Base Extraction (Removes piperazine & acidic impurities) Crude->Extraction Initial Cleanup Chromatography Column Chromatography (Removes di-acylated byproduct) Extraction->Chromatography If di-acylated byproduct is present Recrystallization Recrystallization (Final polishing) Extraction->Recrystallization If product is relatively clean Chromatography->Recrystallization For highest purity HCl_Salt HCl Salt Formation Recrystallization->HCl_Salt Final_Product Pure 2,2,2-Trifluoro-1- (piperazin-1-yl)ethanone HCl HCl_Salt->Final_Product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution P1 Low Yield of Mono-acylated Product C1 Formation of Di-acylated Byproduct P1->C1 P2 Presence of Unreacted Piperazine C2 Inefficient Removal During Workup P2->C2 P3 Oily Product C3 Presence of Impurities or Unsuitable Solvent P3->C3 S1 Use Excess Piperazine or Mono-protected Piperazine C1->S1 S2 Perform Acid-Base Extraction C2->S2 S3 Further Purification (Chromatography) & Solvent Screening for Recrystallization C3->S3

Caption: Logical relationship between common problems, causes, and solutions in purification.

Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most prevalent byproduct is 1,4-bis(trifluoroacetyl)piperazine , which arises from the di-acylation of the piperazine ring. Other common impurities include unreacted piperazine and trifluoroacetic acid. Trifluoroacetic acid can form if the acylating agent, trifluoroacetic anhydride (TFAA), is exposed to moisture.

Q2: How can I minimize the formation of the di-acylated byproduct, 1,4-bis(trifluoroacetyl)piperazine?

A2: Controlling the stoichiometry of the reactants is crucial. Using a molar excess of piperazine relative to trifluoroacetic anhydride can favor the formation of the mono-acylated product. Additionally, employing a protecting group strategy on one of the piperazine nitrogens, followed by deprotection after the acylation step, can ensure mono-substitution. A one-pot method involving the in situ formation of piperazine monohydrochloride or monoacetate has also been shown to promote mono-acylation.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A3: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final product and identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 19F NMR are invaluable for structural confirmation of the desired product and for identifying and quantifying fluorinated byproducts like 1,4-bis(trifluoroacetyl)piperazine.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.

Q4: What is the role of a base in this synthesis?

A4: A base is typically used to neutralize the trifluoroacetic acid that is generated as a byproduct of the acylation reaction with trifluoroacetic anhydride. Common bases include tertiary amines like triethylamine or even an excess of piperazine itself. The neutralization is important to drive the reaction to completion and prevent the formation of piperazinium trifluoroacetate salts.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps
Formation of 1,4-bis(trifluoroacetyl)piperazine - Increase the molar ratio of piperazine to trifluoroacetic anhydride. - Add trifluoroacetic anhydride slowly to the reaction mixture containing piperazine. - Consider using a mono-protected piperazine derivative.
Hydrolysis of Trifluoroacetic Anhydride - Ensure all glassware is thoroughly dried before use. - Use an anhydrous solvent. - Handle trifluoroacetic anhydride under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction - Monitor the reaction by TLC or HPLC to ensure it has gone to completion. - Increase the reaction time or temperature if necessary. - Ensure an adequate amount of base is present to neutralize the generated trifluoroacetic acid.
Product Loss During Work-up - The hydrochloride salt is water-soluble. Avoid excessive washing with aqueous solutions if the free base is desired. - Optimize the extraction and purification procedures.
Issue 2: Presence of Significant Impurities in the Final Product
Impurity Detected Potential Cause Troubleshooting and Resolution
1,4-bis(trifluoroacetyl)piperazine Over-acylation of piperazine.- Adjust the stoichiometry of reactants (increase piperazine). - Purify the crude product using column chromatography.
Unreacted Piperazine Incomplete reaction or use of a large excess of piperazine.- Ensure the reaction goes to completion. - Remove excess piperazine by acid-base extraction or column chromatography.
Trifluoroacetic Acid Hydrolysis of trifluoroacetic anhydride.- Use anhydrous reaction conditions. - Neutralize with a suitable base during work-up.

Experimental Protocols

Synthesis of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone (Free Base)

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve piperazine (e.g., 5 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (1 equivalent) dropwise to the stirred piperazine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-4 hours), monitoring the progress by TLC.

  • Work-up:

    • Quench the reaction with water.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Formation of the Hydrochloride Salt

  • Dissolve the purified 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation is complete.

  • Filter the resulting solid, wash with a cold solvent, and dry under vacuum to obtain the hydrochloride salt.

Visualizations

Synthesis_Byproducts cluster_reactants Reactants cluster_products Products & Byproducts piperazine Piperazine product 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone (Desired Product) piperazine->product + byproduct3 Piperazinium Salt piperazine->byproduct3 + TFAA Trifluoroacetic Anhydride (TFAA) TFAA->product + byproduct2 Trifluoroacetic Acid TFAA->byproduct2 byproduct1 1,4-Bis(trifluoroacetyl)piperazine (Di-acylated Byproduct) product->byproduct1 + TFAA byproduct2->byproduct3 + conditions1 1 eq. TFAA conditions1->product conditions2 >1 eq. TFAA conditions2->byproduct1 conditions3 H₂O conditions3->byproduct2

Caption: Reaction scheme illustrating the formation of the desired product and common byproducts.

Troubleshooting_Workflow start Low Yield or Impure Product check_byproducts Analyze crude mixture by NMR/LC-MS start->check_byproducts diacylation High level of di-acylated byproduct detected check_byproducts->diacylation Di-acylation? hydrolysis Presence of trifluoroacetic acid/salt check_byproducts->hydrolysis Hydrolysis? incomplete_rxn Significant unreacted piperazine check_byproducts->incomplete_rxn Incomplete? solution_diacylation Adjust stoichiometry (more piperazine) Slow addition of TFAA diacylation->solution_diacylation solution_hydrolysis Use anhydrous conditions Ensure proper drying of glassware and solvents hydrolysis->solution_hydrolysis solution_incomplete Increase reaction time/temperature Check base stoichiometry incomplete_rxn->solution_incomplete

Caption: Troubleshooting workflow for low yield or impure product in the synthesis.

Solubility issues of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

As a hydrochloride salt, this compound is expected to be polar. Generally, piperazine salts are highly soluble in water and other polar solvents like methanol and ethanol.[1][2] Their solubility in non-polar organic solvents is typically limited.[3][4]

Q2: I am observing an oily or gummy precipitate instead of a crystalline solid upon trying to dissolve or precipitate the compound. What is happening?

The formation of an oil or "sludge" is a common issue with hydrochloride salts of organic amines.[5] This can occur when the salt is hygroscopic and absorbs moisture from the atmosphere or when it has a low melting point or forms a eutectic mixture with the solvent.

Q3: How does temperature affect the solubility of this compound?

For most salts, solubility in water and polar organic solvents increases with temperature.[2] This allows for techniques like recrystallization from a supersaturated solution upon cooling. However, the exact temperature dependence will vary with the solvent system.

Q4: Can I convert the hydrochloride salt to the free base to improve solubility in non-polar organic solvents?

Yes, converting the hydrochloride salt to the free base by treatment with a suitable base (e.g., sodium bicarbonate, triethylamine) will significantly increase its solubility in non-polar organic solvents like diethyl ether, dichloromethane, and toluene.

Q5: What is the best way to store this compound to prevent solubility issues?

It is recommended to store the compound in a tightly sealed container in a cool, dry place. Using a desiccator can help prevent the absorption of atmospheric moisture, which can affect its physical state and solubility characteristics.

Troubleshooting Guide

Issue 1: The compound is not dissolving in my chosen organic solvent.
  • Assess Solvent Polarity : Hydrochloride salts are ionic and thus most soluble in polar solvents. Attempting to dissolve the compound in a non-polar solvent is unlikely to be successful.

  • Increase Temperature : Gently heating the mixture can increase the rate of dissolution and the overall solubility.[2]

  • Use a Co-Solvent : Adding a small amount of a polar co-solvent, such as methanol or ethanol, to a less polar system can significantly improve the solubility of the hydrochloride salt.

  • Reduce Particle Size : Grinding the solid to a finer powder will increase the surface area available for solvation, which can speed up dissolution.

Issue 2: The compound "oils out" or forms a gum upon solvent addition.
  • Switch to a More Polar Solvent : This phenomenon often occurs in solvents of intermediate polarity. Try a more polar solvent like methanol or even water.

  • Use an Anti-Solvent for Precipitation : If you are trying to precipitate the salt, the formation of an oil suggests the system is becoming supersaturated too quickly. Try slowly adding a non-polar anti-solvent (e.g., diethyl ether, hexane) to a solution of the compound in a polar solvent (e.g., methanol, isopropanol) with vigorous stirring.[6]

  • Trituration : If an oil has formed, it can sometimes be induced to solidify by scratching the side of the flask with a glass rod or by adding a seed crystal. Alternatively, the oil can be triturated (repeatedly washed and stirred) with a non-polar solvent like hexane to remove residual solvent and encourage solidification.[7]

Solubility Data

Solvent CategorySolvent ExampleExpected Qualitative SolubilityNotes
Polar Protic WaterVery SolubleThe high polarity and hydrogen bonding capacity of water make it an excellent solvent for hydrochloride salts.
MethanolSolubleOften used for reactions and recrystallizations of amine salts.
EthanolSolubleSimilar to methanol, may require heating to achieve high concentrations.
IsopropanolModerately SolubleCan be a good choice for recrystallization, as solubility may be lower at room temperature.[3]
Polar Aprotic AcetonitrileSparingly SolubleMay dissolve to some extent, especially with heating.
AcetoneSparingly to InsolubleOften used as a wash solvent because of its low solubility for the salt form.[3]
Dichloromethane (DCM)InsolubleThe free base is soluble, but the salt form is generally not.
Non-Polar TolueneInsoluble---
HexaneInsoluble---
Diethyl EtherInsolubleOften used as an anti-solvent to precipitate hydrochloride salts.[6]

Experimental Protocols

Protocol for Determining Qualitative Solubility
  • Add approximately 10-20 mg of this compound to a small test tube.

  • Add the selected solvent dropwise (e.g., 0.1 mL at a time) while vortexing or stirring.

  • Continue adding solvent up to a total volume of 1-2 mL.

  • Observe and record whether the solid dissolves completely.

  • If the compound does not dissolve at room temperature, gently warm the test tube and observe any changes in solubility.

Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)
  • Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vial tightly and place it in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the mixture to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a known volume of the supernatant liquid using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

  • Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of your quantification method.

  • Determine the concentration of the compound in the diluted solution using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Visualizations

TroubleshootingWorkflow start Start: Dissolving the Hydrochloride Salt check_solvent Is the solvent polar (e.g., Water, MeOH, EtOH)? start->check_solvent dissolved Success: Compound Dissolved check_solvent->dissolved Yes not_dissolved Issue: Compound is not dissolving check_solvent->not_dissolved No oiled_out Issue: Compound 'oiled out' not_dissolved->oiled_out If oily heat_sonicate Action: Increase temperature or sonicate not_dissolved->heat_sonicate free_base Alternative: Convert to free base for non-polar solvents not_dissolved->free_base use_polar_solvent Action: Use a more polar solvent oiled_out->use_polar_solvent triturate Action: Triturate with a non-polar solvent oiled_out->triturate check_dissolved_again Did it dissolve? heat_sonicate->check_dissolved_again check_dissolved_again->dissolved Yes cosolvent Action: Add a polar co-solvent check_dissolved_again->cosolvent No use_polar_solvent->start triturate->dissolved cosolvent->check_dissolved_again

Caption: Troubleshooting workflow for solubility issues.

Caption: Isothermal shake-flask solubility determination workflow.

References

Technical Support Center: 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability, storage, and handling of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride, a versatile small molecule scaffold for laboratory use.[1] It is primarily intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the integrity of the compound, it should be stored in a tightly closed container in a dry and dark place.[1][2] For long-term storage, refrigeration at 2-8°C is recommended.

Q2: What is the general stability of this compound?

A2: this compound is chemically stable under standard ambient conditions, such as room temperature.[1] However, exposure to incompatible materials or adverse environmental conditions can lead to degradation.

Q3: What materials are incompatible with this compound?

A3: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.

Q4: What are the potential hazardous decomposition products?

A4: In the event of thermal decomposition, the compound may release hazardous substances including carbon monoxide (CO), carbon dioxide (CO2), gaseous hydrogen fluoride (HF), and nitrogen oxides (NOx).

Q5: Is this compound sensitive to moisture or light?

A5: Yes, as a hydrochloride salt, this compound can be hygroscopic and should be protected from moisture. It is also advisable to protect it from light to prevent potential photodegradation. Storage in a dark place is recommended.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.Verify that the compound has been stored in a tightly sealed container at the recommended temperature and protected from light and moisture. Consider using a fresh batch of the compound.
Discoloration of the compound (e.g., yellowing) Exposure to air, light, or impurities.Discard the discolored compound as it may be degraded. Ensure future storage is under an inert atmosphere if possible and protected from light.
Poor solubility in the intended solvent The compound may have degraded or absorbed moisture.Attempt to dry the compound under vacuum (if thermally stable) before use. If solubility issues persist, it may indicate degradation, and a new batch should be used.
Unexpected side products in a reaction The compound may have degraded, leading to reactive impurities.Characterize the side products to understand the degradation pathway. Review storage and handling procedures to prevent future degradation.

Data Presentation: Representative Stability Data

Condition Duration Purity (%) Appearance
2-8°C, dry, dark12 months>99%White crystalline solid
25°C, 60% RH, dark6 months97%White crystalline solid
40°C, 75% RH, dark3 months92%Slight yellowish tint
Ambient, exposed to light1 month95%Noticeable yellowing

Experimental Protocols

Protocol 1: General Procedure for Use in a Synthesis Reaction (e.g., Acylation)

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of this compound to a dry reaction flask.

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile) to the flask.

  • Base Addition: Cool the mixture in an ice bath and add a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) dropwise to neutralize the hydrochloride and free the piperazine nitrogen.

  • Reactant Addition: Slowly add the electrophilic reagent (e.g., an acyl chloride or alkyl halide) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, quench the reaction and perform a standard aqueous work-up to isolate the product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

TroubleshootingWorkflow Start Inconsistent Experimental Results CheckStorage Verify Storage Conditions (Temp, Light, Moisture) Start->CheckStorage StorageOK Storage Conditions Correct? CheckStorage->StorageOK ImproperStorage Action: Rectify Storage Use a fresh batch StorageOK->ImproperStorage No CheckAppearance Examine Compound Appearance StorageOK->CheckAppearance Yes End Problem Resolved ImproperStorage->End AppearanceOK Appearance Normal? CheckAppearance->AppearanceOK Discolored Action: Discard Compound Source new material AppearanceOK->Discolored No CheckSolubility Test Solubility AppearanceOK->CheckSolubility Yes Discolored->End SolubilityOK Solubility as Expected? CheckSolubility->SolubilityOK PoorSolubility Action: Dry under vacuum If persists, use new batch SolubilityOK->PoorSolubility No Proceed Proceed with Experiment (with caution) SolubilityOK->Proceed Yes PoorSolubility->End Proceed->End ExperimentalWorkflow Start Start: Synthesis Reaction Prep 1. Prepare Reagents (Inert Atmosphere) Start->Prep Solvent 2. Add Anhydrous Solvent Prep->Solvent Base 3. Add Base (e.g., TEA, DIPEA) Solvent->Base Reactant 4. Add Electrophile Base->Reactant Monitor 5. Monitor Reaction (TLC, LC-MS) Reactant->Monitor Workup 6. Aqueous Work-up Monitor->Workup Purify 7. Purify Product Workup->Purify End End: Isolated Product Purify->End

References

Technical Support Center: Deprotection of N-Trifluoroacetyl Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the removal of the trifluoroacetyl (TFA) protecting group from piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing a trifluoroacetyl (TFA) group from a piperazine nitrogen?

The most prevalent and generally mildest method is basic hydrolysis.[1] This typically involves treating the N-TFA piperazine with a mild base in a protic solvent system. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), sodium hydroxide (NaOH), lithium hydroxide (LiOH), or ammonia.[1][2] The reaction is often performed in a mixture of methanol and water at room temperature.[2] Reductive cleavage using reagents like sodium borohydride (NaBH₄) in ethanol has also been reported as an effective method.[1]

Q2: How does the basic hydrolysis mechanism work?

Basic hydrolysis involves the nucleophilic attack of a hydroxide ion (or other base) on the carbonyl carbon of the trifluoroacetamide group. This forms a tetrahedral intermediate which then collapses, cleaving the amide C-N bond and releasing the free piperazine amine and a trifluoroacetate salt.

Q3: Which deprotection method should I choose for my substrate?

The choice of method depends on the stability of other functional groups in your molecule.

  • For most substrates: Mild basic hydrolysis with potassium carbonate (K₂CO₃) in methanol/water is an excellent starting point due to its gentle nature and effectiveness at room temperature.[1][2]

  • For substrates with base-labile groups (e.g., esters): While TFA deprotection can often be achieved in the presence of esters using mild bases like K₂CO₃, careful monitoring is crucial to prevent saponification of the ester.[1][3] Running the reaction at lower temperatures or using a weaker base may be necessary.

  • For substrates sensitive to strong nucleophiles: Reductive cleavage with NaBH₄ can be a viable alternative.[1]

Q4: How do I monitor the progress of the deprotection reaction?

The reaction progress should be monitored by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] A successful reaction is indicated by the consumption of the starting material and the appearance of the deprotected piperazine product spot or peak. For TLC analysis, a ninhydrin stain can be useful to visualize the newly formed free amine.[4]

Experimental Protocols

Protocol 1: General Procedure for Basic Hydrolysis of N-TFA Piperazine

This protocol describes a widely used method for TFA group removal using potassium carbonate.

Materials:

  • N-trifluoroacetylated piperazine derivative

  • Methanol (MeOH)

  • Water (H₂O)

  • Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the N-trifluoroacetylated compound (1.0 equiv.) in a mixture of methanol and water (e.g., a 2:1 or 3:1 ratio).

  • Reagent Addition: Add potassium carbonate (K₂CO₃) (typically 1.5 to 3.0 equiv.) to the solution.[2]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is completely consumed.[2] Reactions are typically complete within a few hours.

  • Work-up:

    • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the remaining aqueous solution with an organic solvent like dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[2]

  • Purification: Filter the solution and concentrate the filtrate under reduced pressure to afford the crude deprotected piperazine. The product can be further purified by column chromatography or recrystallization if necessary.[2]

Data Presentation

The following table summarizes typical conditions for the basic hydrolysis of the trifluoroacetyl group.

BaseEquivalentsSolvent SystemTemperatureTypical DurationNotesCitation
K₂CO₃ / Na₂CO₃1.5 - 3.0Methanol / WaterRoom Temp.1 - 4 hoursMild and widely applicable; compatible with methyl esters.[1][2]
NaOH / LiOH1.1 - 2.0Water or Ethanol/WaterRoom Temp.1 - 8 hoursStronger bases, faster reaction; risk of hydrolyzing other sensitive groups.[1]
NH₃ExcessMethanol or WaterRoom Temp.2 - 12 hoursMild conditions, useful for sensitive substrates.[1]
NaBH₄ExcessEthanolRoom Temp.1 - 3 hoursReductive cleavage, an alternative to hydrolysis.[1]

Visualizations

experimental_workflow start Start: N-TFA Piperazine dissolve 1. Dissolve Substrate in MeOH/H₂O start->dissolve add_base 2. Add Base (e.g., K₂CO₃) dissolve->add_base react 3. Stir at Room Temp. add_base->react monitor 4. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 5. Aqueous Work-up & Extraction monitor->workup Reaction Complete purify 6. Purify Product (e.g., Chromatography) workup->purify end End: Deprotected Piperazine purify->end

Caption: General experimental workflow for TFA deprotection via basic hydrolysis.

Troubleshooting Guide

troubleshooting_flowchart start Problem Detected q_yield Is the yield low? start->q_yield q_complete Is the reaction incomplete? q_yield->q_complete Yes q_purity Is the product impure? q_yield->q_purity No sol_incomplete • Extend reaction time • Increase temperature moderately • Add more base (1.5-3 equiv.) q_complete->sol_incomplete Yes sol_workup • Ensure complete extraction (3x) • Check pH during work-up • Avoid product loss during solvent removal q_complete->sol_workup No sol_purity • Check for side reactions (e.g., ester hydrolysis) • Use milder conditions (lower temp.) • Optimize purification method q_purity->sol_purity Yes

Caption: A logical guide for troubleshooting common deprotection issues.

Issue 1: Incomplete Reaction or Very Slow Conversion

  • Possible Cause 1: Insufficient Base. The stoichiometry of the base may be too low to drive the reaction to completion, especially if other acidic functionalities are present.

    • Solution: Ensure at least 1.5 to 3 equivalents of a base like potassium carbonate are used.[2] If the reaction stalls, a careful additional charge of the base can be added.

  • Possible Cause 2: Low Temperature or Short Reaction Time. While many deprotections proceed smoothly at room temperature, sterically hindered substrates may require more forcing conditions.

    • Solution: Continue stirring for a longer duration (monitor every few hours). If the reaction is still sluggish, gentle warming (e.g., to 40°C) can be applied, but this increases the risk of side reactions with sensitive substrates.

  • Possible Cause 3: Poor Solubility. The substrate may not be fully dissolved in the chosen solvent system, limiting the reaction rate.

    • Solution: Try adding a co-solvent like Tetrahydrofuran (THF) to improve the solubility of the starting material.

Issue 2: Low Yield of Deprotected Product

  • Possible Cause 1: Product Loss During Work-up. The deprotected piperazine may have some water solubility, leading to poor recovery during the extraction phase.

    • Solution: Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and improve extraction efficiency. Perform multiple extractions (at least 3-5) with an organic solvent.

  • Possible Cause 2: Degradation of Product. If other sensitive functional groups are present, they may be degrading under the reaction or work-up conditions.

    • Solution: Re-evaluate the chosen deprotection method. A milder base (e.g., aqueous ammonia) or a non-hydrolytic method (e.g., NaBH₄ reduction) might be more suitable.[1] Ensure the work-up is performed without unnecessary delay.

Issue 3: Formation of Unexpected Side Products

  • Possible Cause 1: Reaction with Other Functional Groups. Base-labile groups such as esters or other amides elsewhere in the molecule may be hydrolyzed.[3]

    • Solution: Use the mildest possible conditions (e.g., K₂CO₃ at room temperature) and monitor the reaction closely to stop it as soon as the starting material is consumed.[1] If side reactions persist, consider protecting the other sensitive groups or choosing an orthogonal deprotection strategy.

  • Possible Cause 2: Incomplete Reaction Leading to Purification Difficulties. If starting material remains, it can co-elute with the product during chromatography, making isolation difficult.

    • Solution: Ensure the reaction goes to completion by following the steps outlined in "Issue 1." Optimize the chromatography conditions (solvent gradient, column type) to achieve better separation.

References

Overcoming steric hindrance in reactions with 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride in chemical synthesis, particularly in reactions involving sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound with sterically hindered amines or other bulky nucleophiles?

A1: The primary challenge is overcoming the steric bulk around the reacting centers. The trifluoroacetyl group on the piperazine and bulky substituents on the nucleophile can significantly slow down or prevent the desired reaction. This often leads to low yields, incomplete reactions, and the need for harsh reaction conditions that can cause side reactions.

Q2: How does the trifluoroacetyl group influence the reactivity of the piperazine nitrogen?

A2: The strongly electron-withdrawing trifluoroacetyl group significantly reduces the nucleophilicity of the adjacent nitrogen atom in the piperazine ring. While this can be advantageous in preventing unwanted side reactions at this position, it also means that reactions at the other, unprotected nitrogen require careful optimization to proceed efficiently.

Q3: What general strategies can be employed to improve reaction outcomes in sterically hindered couplings with this reagent?

A3: Key strategies include:

  • Catalyst Selection: Employing more potent catalytic systems can facilitate the reaction.

  • Temperature Optimization: Carefully increasing the reaction temperature can help overcome the activation energy barrier.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence reaction rates.

  • Activating Agents: Using activating agents can enhance the electrophilicity of the coupling partner.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Formation High Steric Hindrance: The bulky nature of the reactants is preventing them from approaching each other effectively.1. Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments. Monitor for product formation and potential decomposition.2. Use a More Effective Catalyst: Switch to a more potent catalyst system. For example, if using a standard palladium catalyst for a cross-coupling, consider a more active ligand.3. Change the Solvent: A more polar, aprotic solvent like DMF or DMSO can sometimes facilitate reactions with high activation barriers.
Insufficient Reactivity of the Amine: The nucleophilicity of the sterically hindered amine is too low.1. Add an Activating Agent: For coupling with a carboxylic acid, use a more potent activating agent like HATU or COMU.2. Use a Stronger, Non-Nucleophilic Base: A base like DBU or a proton sponge can deprotonate the amine more effectively without competing in the reaction.
Incomplete Reaction (Significant Starting Material Remaining) Equilibrium Reached Prematurely: The reaction may be reversible or have stalled.1. Increase Reaction Time: Monitor the reaction over a longer period (e.g., 24-48 hours).2. Increase Reactant Concentration: A higher concentration can favor the forward reaction.3. Remove Byproducts: If a byproduct like water is formed, using molecular sieves can drive the reaction to completion.
Formation of Side Products/Decomposition Reaction Temperature is Too High: Elevated temperatures can lead to undesired side reactions or decomposition of starting materials or products.1. Lower the Temperature and Use a More Active Catalyst: A more efficient catalyst may allow the reaction to proceed at a lower, less destructive temperature.2. Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize byproduct formation.
Base-Induced Side Reactions: The base used may be too strong or nucleophilic, leading to side reactions.1. Switch to a Weaker or More Hindered Base: Consider using a base like N,N-diisopropylethylamine (DIPEA) or cesium carbonate.2. Optimize Base Stoichiometry: Use the minimum amount of base required to achieve the desired reaction.

Illustrative Data on Reaction Optimization

The following table provides representative data for the acylation of a sterically hindered secondary amine with an activated carboxylic acid, illustrating the impact of different reaction conditions. Note: These are illustrative values and optimal conditions will vary depending on the specific substrates.

Entry Catalyst/Activating Agent Base Solvent Temperature (°C) Time (h) Yield (%)
1HBTUDIPEADCM252425
2HBTUDIPEADMF502445
3HATUDIPEADMF501870
4HATUDBUDMF501285
5COMUDIPEANMP601290

Experimental Protocols

Protocol 1: General Procedure for Acylation of a Sterically Hindered Secondary Amine

This protocol describes a general method for the coupling of a carboxylic acid with a sterically hindered secondary amine, using this compound as a component of the final molecule (after deprotection and subsequent reaction).

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq.) and a suitable coupling agent (e.g., HATU, 1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF).

  • Activation: Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) to the mixture and stir at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Nucleophilic Addition: Add the sterically hindered secondary amine (1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 50 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Reaction Yield

G Troubleshooting Low Yield Start Low or No Product Formation Cause1 High Steric Hindrance? Start->Cause1 Cause2 Insufficient Reactivity? Cause1->Cause2 No Solution1a Increase Temperature Cause1->Solution1a Yes Solution1b Use More Potent Catalyst Cause1->Solution1b Yes Solution1c Change Solvent Cause1->Solution1c Yes Solution2a Use Stronger Activating Agent Cause2->Solution2a Yes Solution2b Use Stronger, Non-Nucleophilic Base Cause2->Solution2b Yes End Improved Yield Cause2->End No Solution1a->End Solution1b->End Solution1c->End Solution2a->End Solution2b->End

Caption: A decision tree for troubleshooting low product yield.

General Reaction Workflow for Acylation

G Acylation Workflow Start Start: Carboxylic Acid + Activating Agent Step1 Add Base (e.g., DIPEA) in Anhydrous Solvent (e.g., DMF) Start->Step1 Step2 Stir for Activation (15-30 min) Step1->Step2 Step3 Add Hindered Amine Step2->Step3 Step4 Heat and Monitor Reaction (TLC/LC-MS) Step3->Step4 Step5 Work-up (Quench, Extract, Dry) Step4->Step5 Step6 Purification (Column Chromatography) Step5->Step6 End Final Product Step6->End

Caption: A typical workflow for the acylation of a hindered amine.

NK1 Receptor Signaling Pathway

Derivatives synthesized using this compound are often investigated as antagonists for G-protein coupled receptors, such as the Neurokinin-1 (NK1) receptor.

G NK1 Receptor Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC DAG->PKC Downstream Downstream Effects (e.g., Gene Expression, Proliferation) PKC->Downstream Ca_release->Downstream SP Substance P (Agonist) SP->NK1R Binds and Activates Antagonist NK1 Antagonist (e.g., piperazine derivative) Antagonist->NK1R Blocks Binding

Caption: Simplified NK1 receptor signaling pathway.

Technical Support Center: Synthesis of Trifluoroacetylated Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of trifluoroacetylated piperazines, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents used for the trifluoroacetylation of piperazines?

A1: The most common reagents for trifluoroacetylation are trifluoroacetic anhydride (TFAA) and ethyl trifluoroacetate. TFAA is highly reactive and widely used for efficient trifluoroacetylation of amines.[1][2] Ethyl trifluoroacetate is another effective reagent used in organic synthesis for introducing the trifluoroacetyl group.[3][4] N-(Trifluoroacetyl)succinimide is a less common, but convenient solid reagent that can also be used and offers the advantage of a simple work-up.[5]

Q2: How can I selectively achieve mono-trifluoroacetylation of piperazine?

A2: Selective mono-substitution of piperazine is a significant challenge due to the comparable reactivity of both nitrogen atoms. To favor mono-trifluoroacetylation, you can employ several strategies:

  • Use of a large excess of piperazine: Employing a 5-10 fold excess of piperazine relative to the trifluoroacetylating agent can statistically favor the mono-substituted product.[6]

  • Use of a mono-protected piperazine: A more controlled approach is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group can be removed in a subsequent step after the first trifluoroacetylation.

  • Controlling reaction conditions: Slow, dropwise addition of the trifluoroacetylating agent at a low temperature (e.g., 0 °C) can help to minimize di-substitution.

Q3: What are the common side reactions that can lower the yield?

A3: The primary side reaction is the formation of the di-trifluoroacetylated piperazine, which reduces the yield of the desired mono-substituted product.[6] Other potential side reactions can include the decomposition of starting materials or products if the reaction conditions, such as temperature, are too harsh. The presence of moisture can also lead to the hydrolysis of trifluoroacetic anhydride, reducing its effectiveness.[7]

Q4: How does the choice of base impact the reaction yield?

A4: For trifluoroacetylation using TFAA, a base is typically used to neutralize the trifluoroacetic acid byproduct. The choice of base is critical. A non-nucleophilic organic base like triethylamine (TEA) or pyridine is commonly used. Using a base helps to drive the reaction to completion. However, the basicity needs to be controlled, as overly strong bases might promote side reactions. For some substrates, the reaction can proceed without an added base, as the piperazine itself can act as a base.

Q5: What is the best work-up procedure to maximize the recovery of the product?

A5: The work-up procedure is crucial for isolating the product in high yield and purity. A typical work-up involves:

  • Quenching the reaction with water or a saturated aqueous solution of a mild base like sodium bicarbonate to neutralize any remaining acid.[1]

  • Extracting the product into a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.[1]

  • Washing the combined organic layers with brine to remove water-soluble impurities.[1]

  • Drying the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[1]

  • Concentrating the solution under reduced pressure to obtain the crude product.[1] Subsequent purification is often necessary.

Q6: How can I effectively purify my trifluoroacetylated piperazine?

A6: Purification can be challenging due to the basic nature of the piperazine nitrogen.

  • Column Chromatography: This is a common method. To avoid peak tailing on silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification technique.

  • Acid-Base Extraction: This technique can separate the basic product from non-basic impurities. The crude product is dissolved in an organic solvent and extracted with an acidic aqueous solution. The trifluoroacetylated piperazine will move to the aqueous layer as its salt. The layers are then separated, the aqueous layer is basified, and the product is re-extracted into an organic solvent.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive Reagents: Trifluoroacetic anhydride is sensitive to moisture.- Use freshly opened or properly stored TFAA. - Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[1]
Suboptimal Reaction Temperature: The reaction may be too slow at very low temperatures or reactants may decompose at high temperatures.- Start the reaction at 0 °C and allow it to slowly warm to room temperature. - Monitor the reaction progress using TLC or LC-MS to determine the optimal temperature and time.
Low Yield of Mono-substituted Product Formation of Di-substituted Byproduct: Both nitrogen atoms of piperazine have similar reactivity.- Use a large excess (5-10 equivalents) of piperazine.[6] - Add the trifluoroacetylating agent slowly and at a low temperature (0 °C). - Consider using a mono-protected piperazine (e.g., N-Boc-piperazine).
Incomplete Reaction: The reaction may not have gone to completion.- Increase the reaction time and monitor by TLC or LC-MS. - Ensure an appropriate base (e.g., triethylamine) is used to neutralize the acid byproduct and drive the reaction forward.
Difficult Purification Product Tailing on Silica Gel Column: The basic nitrogen of the piperazine interacts with the acidic silica gel.- Add 0.1-1% triethylamine to the eluent. - Consider using a different stationary phase, such as alumina.
Co-elution of Product and Byproducts: Similar polarity of mono- and di-substituted products.- Optimize the solvent system for column chromatography to achieve better separation. - Consider derivatizing the free amine of the mono-substituted product to alter its polarity before a final deprotection step.

Experimental Protocols

Protocol 1: General Procedure for Mono-Trifluoroacetylation of Piperazine using Trifluoroacetic Anhydride (TFAA)

Materials:

  • Piperazine (10 equivalents)

  • Trifluoroacetic Anhydride (TFAA) (1 equivalent)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) (1.2 equivalents)

Procedure:

  • Dissolve piperazine in anhydrous DCM in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of TFAA and TEA in anhydrous DCM.

  • Add the TFAA/TEA solution dropwise to the stirred piperazine solution at 0 °C over 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-4 hours.[1]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (using a solvent system such as hexane/ethyl acetate with 0.5% TEA) to isolate the mono-trifluoroacetylated piperazine.

Protocol 2: Trifluoroacetylation of N-Boc-Piperazine

Materials:

  • N-Boc-Piperazine (1 equivalent)

  • Trifluoroacetic Anhydride (TFAA) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.2 equivalents)

Procedure:

  • Dissolve N-Boc-piperazine and TEA in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add TFAA dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work up the reaction as described in Protocol 1.

  • Purify by column chromatography to yield N-Boc-N'-trifluoroacetyl-piperazine.

  • The Boc-protecting group can then be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the mono-trifluoroacetylated piperazine.

Visualizations

experimental_workflow Experimental Workflow for Mono-Trifluoroacetylation reagents Prepare Reagents - Piperazine (10 eq) - TFAA (1 eq) - Anhydrous Solvent reaction_setup Reaction Setup - Dissolve Piperazine in Solvent - Cool to 0°C - Inert Atmosphere reagents->reaction_setup addition Slow Addition of TFAA - Dropwise over 30-60 min reaction_setup->addition reaction Reaction - Warm to RT - Stir for 1-4 hours addition->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring workup Work-up - Quench with NaHCO3 (aq) - Extract with Organic Solvent - Wash and Dry monitoring->workup purification Purification - Column Chromatography workup->purification product Isolated Mono-Trifluoroacetylated Piperazine purification->product

Caption: Workflow for selective mono-trifluoroacetylation.

troubleshooting_yield Troubleshooting Low Yield cluster_solutions Potential Solutions start Low Yield Observed check_reagents Check Reagent Quality - Anhydrous Conditions? - Fresh TFAA? start->check_reagents check_stoichiometry Verify Stoichiometry - Excess Piperazine? start->check_stoichiometry check_conditions Review Reaction Conditions - Temperature Control? - Reaction Time? start->check_conditions check_workup Analyze Work-up & Purification - Product Loss During Extraction? - Inefficient Purification? start->check_workup solution1 - Use Dry Solvents - Use Fresh Reagents check_reagents->solution1 solution2 - Increase Piperazine Excess - Use Mono-protected Piperazine check_stoichiometry->solution2 solution3 - Optimize Temperature - Increase Reaction Time check_conditions->solution3 solution4 - Modify Extraction pH - Use Basic Modifier in Chromatography check_workup->solution4

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction progress of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to monitor the progress of the trifluoroacetylation of piperazine?

A1: The reaction progress can be effectively monitored using several analytical techniques. The most common methods are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography (GC) can also be utilized, particularly for monitoring the consumption of volatile starting materials.

Q2: How do I choose the most suitable monitoring technique for my experiment?

A2: The choice of technique depends on the available equipment, the scale of your reaction, and the level of detail required.

  • TLC is a quick, qualitative method ideal for rapid checks of reaction completion.

  • HPLC provides quantitative data on the consumption of starting materials and the formation of the product and byproducts.[1][2][3][4]

  • NMR spectroscopy offers detailed structural information and can be used to quantify the relative amounts of reactants and products in the reaction mixture.[5]

Q3: What are the expected starting materials and products in this reaction?

A3: The synthesis of this compound typically involves the reaction of piperazine with a trifluoroacetylating agent, such as trifluoroacetic anhydride or S-Ethyl trifluorothioacetate, followed by hydrochloride salt formation. The primary species to monitor are:

  • Starting Material: Piperazine

  • Product: 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone

  • Potential Byproduct: N,N'-bis(trifluoroacetyl)piperazine

Troubleshooting Guide

Issue 1: The reaction appears to be stalled or incomplete.

  • Question: My TLC/HPLC analysis shows a significant amount of piperazine remaining even after the recommended reaction time. What should I do?

  • Answer:

    • Check Reagent Quality: Ensure that the trifluoroacetylating agent is not degraded. These reagents can be sensitive to moisture.

    • Temperature Control: Verify that the reaction temperature is maintained as specified in the protocol. Acylation reactions can be temperature-sensitive.

    • Stoichiometry: Re-evaluate the molar ratios of your reactants. An insufficient amount of the acylating agent can lead to an incomplete reaction. Consider adding a slight excess of the acylating agent.

    • Mixing: Ensure adequate stirring to overcome any mass transfer limitations, especially in heterogeneous reaction mixtures.

Issue 2: Formation of a significant amount of N,N'-bis(trifluoroacetyl)piperazine byproduct is observed.

  • Question: My HPLC/NMR results indicate the presence of a major byproduct, which I suspect is the di-acylated piperazine. How can I minimize its formation?

  • Answer:

    • Control Stoichiometry: The formation of the di-acylated byproduct is favored when an excess of the trifluoroacetylating agent is used. Carefully control the stoichiometry, aiming for a 1:1 molar ratio of piperazine to the acylating agent.

    • Slow Addition: Add the trifluoroacetylating agent to the piperazine solution slowly and in a controlled manner. This helps to maintain a low localized concentration of the acylating agent, favoring mono-acylation.

    • Lower Temperature: Running the reaction at a lower temperature can increase the selectivity for mono-acylation.

Issue 3: Difficulty in interpreting TLC results.

  • Question: The spots on my TLC plate are streaking or not well-separated. How can I improve the resolution?

  • Answer:

    • Solvent System: Experiment with different solvent systems to find the optimal mobile phase for separating the starting material, product, and any byproducts. A common starting point for amines is a mixture of dichloromethane and methanol with a small amount of ammonium hydroxide.

    • Sample Concentration: Avoid overloading the TLC plate, as this can lead to streaking. Dilute your reaction sample before spotting.

    • Visualization: Use a suitable visualization technique. Piperazine and its acylated products may not be UV-active, so staining with ninhydrin (for the free amine of piperazine) or potassium permanganate may be necessary.

Experimental Protocols

Thin Layer Chromatography (TLC) Monitoring
  • Methodology:

    • Prepare a TLC chamber with a suitable mobile phase (e.g., Dichloromethane:Methanol 9:1 with 0.5% triethylamine).

    • On a silica gel TLC plate, spot the piperazine starting material, a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.

    • Develop the TLC plate in the chamber.

    • Visualize the spots under UV light (if applicable) and/or by staining with an appropriate reagent (e.g., ninhydrin or potassium permanganate).

    • The reaction is complete when the piperazine spot has disappeared from the reaction mixture lane.

High-Performance Liquid Chromatography (HPLC) Monitoring
  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Procedure:

      • Prepare a calibration curve for piperazine.

      • At various time points, withdraw a small aliquot of the reaction mixture, quench it (e.g., with water or a suitable buffer), and dilute it to a known volume.

      • Inject the prepared sample into the HPLC system.

      • Monitor the decrease in the peak area of piperazine and the increase in the peak area of the product.

Time (hours) Piperazine Peak Area Product Peak Area % Conversion
01,250,00000%
1625,000580,00050%
2125,0001,100,00090%
4< 10,0001,230,000>99%
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitoring
  • Methodology:

    • Withdraw a small aliquot from the reaction mixture.

    • Quench the reaction if necessary and remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire a ¹H NMR spectrum.

    • Monitor the disappearance of the characteristic signals of piperazine and the appearance of the product signals. The integration of these signals can be used to determine the relative concentrations.

Compound ¹H NMR Chemical Shift (δ, ppm) in DMSO-d₆ (Predicted)
Piperazine~2.7 (s, 8H)
2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone~3.0-3.2 (m, 4H), ~3.6-3.8 (m, 4H)
N,N'-bis(trifluoroacetyl)piperazine~3.9 (s, 8H)

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_analysis Analysis & Decision Start Start Reaction Reaction Piperazine + Trifluoroacetylating Agent Start->Reaction ChooseMethod Choose Method Reaction->ChooseMethod TLC TLC ChooseMethod->TLC HPLC HPLC ChooseMethod->HPLC NMR NMR ChooseMethod->NMR Decision Reaction Complete? TLC->Decision HPLC->Decision NMR->Decision Workup Proceed to Workup Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue:e->Reaction:w Troubleshooting_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Corrective Actions Problem Reaction Issue Identified Incomplete Incomplete Reaction? Problem->Incomplete Byproduct Byproduct Formation? Problem->Byproduct Analytical Analytical Issue? Problem->Analytical CheckReagents Check Reagent Quality & Stoichiometry Incomplete->CheckReagents AdjustConditions Adjust Temperature & Addition Rate Byproduct->AdjustConditions OptimizeTLC Optimize TLC Solvent System Analytical->OptimizeTLC CheckReagents->Problem Re-evaluate AdjustConditions->Problem Re-evaluate OptimizeTLC->Problem Re-evaluate

References

Safety and handling precautions for 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride. Here you will find safety and handling precautions, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Safety and Handling Precautions

This compound is a chemical compound that requires careful handling to ensure laboratory safety. Below is a summary of its key safety information.

Chemical and Physical Properties
PropertyValue
CAS Number 245487-45-0[1][2][3]
Molecular Formula C₆H₁₀ClF₃N₂O[1][2]
Molecular Weight 218.6 g/mol [2]
Purity Min. 95%[2]
Appearance Solid
Storage Room temperature, stored under nitrogen.[4]
Hazard Identification and First Aid
HazardPrecaution / First Aid Measure
Eye Contact Causes serious eye irritation.[2] Wear eye protection. In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
Skin Contact Causes skin irritation.[2] Wear protective gloves. In case of contact, wash off with soap and plenty of water.[2]
Inhalation May cause respiratory irritation.[2] Avoid breathing dust. If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
Ingestion Harmful if swallowed.[2] Do NOT induce vomiting. Rinse mouth with water and consult a physician.[2]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guides & FAQs

This section addresses common issues that may arise during experiments involving this compound.

Q1: Why is the yield of my reaction involving this compound lower than expected?

A1: Low reaction yields can be attributed to several factors:

  • Moisture: The hydrochloride salt is hygroscopic. Moisture can interfere with many reactions. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).

  • Base Selection: The choice of base is critical when deprotonating the piperazine nitrogen for subsequent reactions. If a weak base is used, deprotonation may be incomplete. If a very strong base is used, it might lead to side reactions or degradation of starting materials. Consider screening different bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate.

  • Reaction Temperature: Suboptimal temperature can lead to incomplete reactions or the formation of byproducts. Experiment with a range of temperatures to find the optimal condition for your specific reaction.

  • Reagent Purity: Ensure the purity of all reagents, as impurities can inhibit the reaction or lead to unwanted side products.

Q2: I am observing multiple spots on my Thin Layer Chromatography (TLC) plate. What could be the cause?

A2: The presence of multiple spots on a TLC plate could indicate:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction over a longer period or consider adjusting the temperature or catalyst concentration.

  • Side Reactions: The trifluoroacetyl group can be labile under certain conditions. Strong nucleophiles or harsh basic/acidic conditions might lead to its cleavage or other side reactions.

  • Degradation: The compound may be degrading under the reaction or workup conditions. Ensure the workup procedure is not too harsh (e.g., avoid strong acids or bases if possible).

Q3: The solubility of this compound is poor in my chosen solvent. What are my options?

A3: Poor solubility can hinder reaction kinetics. Consider the following:

  • Solvent Screening: Test the solubility in a range of common laboratory solvents.[5][6] Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be suitable.

  • Solvent Mixtures: Using a co-solvent system can sometimes improve solubility.

  • Free-Basing: For reactions requiring the free piperazine, you can neutralize the hydrochloride salt with a suitable base and extract the free base into an organic solvent.

Experimental Protocols

The following is a general protocol for a typical N-alkylation reaction using this compound. This should be adapted and optimized for specific substrates and reaction conditions.

General N-Alkylation Protocol
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., acetonitrile or DMF).

  • Base Addition: Add a suitable base (e.g., triethylamine, 2.2 eq) to the solution and stir for 10-15 minutes at room temperature to neutralize the hydrochloride and generate the free piperazine in situ.

  • Substrate Addition: Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow for N-Alkylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve Reagent & Add Base react Add Alkylating Agent & Stir/Heat prep->react monitor Monitor by TLC/LC-MS react->monitor workup Quench & Extract monitor->workup purify Column Chromatography workup->purify end end purify->end Final Product

Caption: A generalized workflow for the N-alkylation of this compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield cluster_solutions Potential Solutions start Low Yield Observed check_moisture Check for Moisture (Hygroscopic Starting Material) start->check_moisture check_base Review Base Choice (Strength & Stoichiometry) start->check_base check_temp Evaluate Reaction Temperature (Too Low or Too High?) start->check_temp check_purity Verify Reagent Purity start->check_purity sol_moisture Dry Glassware & Use Inert Atmosphere check_moisture->sol_moisture sol_base Screen Different Bases (e.g., DIPEA, K2CO3) check_base->sol_base sol_temp Optimize Temperature Profile check_temp->sol_temp sol_purity Use High-Purity Reagents check_purity->sol_purity

Caption: A decision tree to troubleshoot common causes of low reaction yields.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone and its Alternatives for Amine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the analytical landscape of pharmaceutical and biomedical research, the derivatization of amine-containing molecules is a critical step for enhancing their detectability and chromatographic performance, particularly in gas chromatography-mass spectrometry (GC-MS). 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride serves as a reactive precursor or a structural analog to trifluoroacetylating agents, which are widely used for this purpose. The trifluoroacetyl group imparts favorable characteristics such as increased volatility and the generation of specific fragment ions in mass spectrometry, aiding in structural elucidation and quantification.

This guide provides a comparative overview of the mass spectrometric data for N-trifluoroacetylated piperazine (the derivative formed from the target compound) and contrasts it with other common amine derivatizing agents.

Comparative Analysis of Derivatization Agents for Mass Spectrometry

The choice of derivatizing agent significantly impacts the mass spectrometric analysis of amines. The following table compares key characteristics of the trifluoroacetyl group with other common acylating agents.

Derivatizing GroupReagent ExampleMolecular Weight Increase (Da)Key Fragment Ions (m/z)AdvantagesDisadvantages
Trifluoroacetyl Trifluoroacetic anhydride (TFAA)96CF3+ (69), [M-CF3]+, [M-COCF3]+Excellent volatility, strong electron-capturing properties for ECD, characteristic fragmentation.[1]Can be labile under certain conditions.
Acetyl Acetic Anhydride42CH3CO+ (43), [M-42]+Readily available, cost-effective.Lower volatility compared to fluorinated derivatives.
Pentafluoropropionyl Pentafluoropropionic anhydride (PFPA)146C2F5+ (119), [M-C2F5]+High sensitivity in electron capture detection.[1]Higher molecular weight increase.
Heptafluorobutyryl Heptafluorobutyric anhydride (HFBA)196C3F7+ (169), [M-C3F7]+Very high sensitivity for ECD, excellent volatility.[1]Significant increase in molecular weight.
Benzoyl Benzoyl Chloride104C6H5CO+ (105), C6H5+ (77)Stable derivatives, useful for UV detection in HPLC.Can have lower volatility for GC analysis.

Predicted Mass Spectrum and Fragmentation of N-Trifluoroacetylpiperazine

While direct experimental mass spectra for 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone are not widely published, the fragmentation pattern of its core structure, N-trifluoroacetylpiperazine, can be predicted based on established principles of mass spectrometry and data from analogous compounds. The electron ionization (EI) mass spectrum is expected to be characterized by cleavage alpha to the nitrogen atoms and fragmentation of the piperazine ring.

Key Predicted Fragments for N-Trifluoroacetylpiperazine (Molecular Weight: 182.07 g/mol )

m/zProposed FragmentDescription
182[M]+•Molecular Ion
113[M-CF3]+Loss of the trifluoromethyl radical
97[COCF3]+Trifluoroacetyl cation
85[C4H9N2]+Piperazine ring fragment
69[CF3]+Trifluoromethyl cation (often a prominent peak for TFA derivatives)[1]
56[C3H6N]+Piperazine ring fragment

The fragmentation is initiated by the ionization of a nitrogen lone pair electron, followed by cleavage of adjacent bonds. The piperazine ring can undergo further fragmentation, leading to a complex pattern of smaller ions.

Experimental Protocol: Derivatization of Secondary Amines for GC-MS Analysis

This protocol describes a general procedure for the derivatization of a secondary amine, such as piperazine, using trifluoroacetic anhydride (TFAA), which yields the N-trifluoroacetyl derivative.

Materials:

  • Piperazine (or other secondary amine sample)

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous ethyl acetate (or other suitable solvent)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

  • GC-MS system

Procedure:

  • Sample Preparation: Dissolve a known amount of the amine sample (e.g., 1 mg) in 500 µL of anhydrous ethyl acetate in a reaction vial.

  • Reagent Addition: Add 100 µL of TFAA to the sample solution.

  • Reaction: Cap the vial tightly and heat at 70°C for 20 minutes in a heating block.

  • Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of dry nitrogen.

  • Reconstitution: Re-dissolve the dried derivative in an appropriate volume of ethyl acetate (e.g., 1 mL) for GC-MS analysis.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Conditions (Typical):

  • Column: 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 80°C, hold for 2 min, then ramp at 15°C/min to 280°C, and hold for 5 min.

  • MS Ionization: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

Visualizations

derivatization_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A Amine Sample in Solvent B Add Trifluoroacetic Anhydride (TFAA) A->B Derivatization Reagent C Heat Reaction Mixture (e.g., 70°C for 20 min) B->C Reaction D Evaporate Excess Reagent C->D Post-Reaction E Reconstitute in Solvent D->E F Inject into GC-MS E->F G Data Acquisition & Analysis F->G fragmentation_pathway mol N-Trifluoroacetylpiperazine [M]+• (m/z 182) frag1 Loss of •CF3 (m/z 113) mol->frag1 - •CF3 frag2 CF3+ (m/z 69) mol->frag2 α-cleavage frag3 Piperazine Ring Fragmentation (m/z 85, 56) mol->frag3 Ring Opening

References

Comparative Analysis of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride as a Trifluoroacetylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, the introduction of a trifluoroacetyl group can significantly modify the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. A variety of acylating agents are available for this purpose, each with its own set of advantages and disadvantages regarding reactivity, selectivity, and handling. This guide provides a comparative overview of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride and its role as a trifluoroacetylating agent in comparison to other commonly used reagents.

While this compound is commercially available and described as a versatile small molecule scaffold, a comprehensive search of scientific literature and chemical databases did not yield specific experimental data detailing its performance and direct comparison with other acylating agents. This guide will, therefore, provide a general comparison based on the reactivity of analogous chemical structures and the established knowledge of common acylating agents.

Overview of Common Acylating Agents

Acylating agents are compounds that introduce an acyl group (R-C=O) into a molecule. For trifluoroacetylation, the most common reagents include trifluoroacetic anhydride (TFAA), trifluoroacetyl chloride, and various esters of trifluoroacetic acid.

Acylating AgentChemical FormulaMolecular Weight ( g/mol )Key Characteristics
This compound C₆H₁₀ClF₃N₂O218.60Solid, potentially offers easier handling than volatile liquids. Reactivity profile not extensively documented in public literature.
Trifluoroacetic Anhydride (TFAA)(CF₃CO)₂O210.03Highly reactive, volatile liquid. Often used with a base to neutralize the trifluoroacetic acid byproduct.
Trifluoroacetyl ChlorideCF₃COCl132.47Highly reactive and corrosive gas or low-boiling liquid. Requires careful handling.
Ethyl trifluoroacetateCF₃COOCH₂CH₃142.08Less reactive than TFAA and trifluoroacetyl chloride, often requiring harsher reaction conditions or catalysts.

Theoretical Comparison of Reactivity and Selectivity

The reactivity of an acylating agent is largely determined by the leaving group attached to the carbonyl carbon. In the case of this compound, the leaving group would be piperazine hydrochloride.

General Acylation Workflow:

AcylationWorkflow Substrate Substrate (e.g., Amine, Alcohol) Reaction Reaction Mixture Substrate->Reaction AcylatingAgent Acylating Agent (e.g., 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone HCl) AcylatingAgent->Reaction Solvent Solvent Solvent->Reaction Base Base (optional) Base->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Acylated Product Purification->Product

Caption: A generalized workflow for a typical acylation reaction.

Based on its structure, this compound is an amide. Amides are generally less reactive acylating agents compared to acid anhydrides and acid chlorides. This lower reactivity can be advantageous in situations where higher selectivity is required, potentially reducing the formation of side products. However, it may also necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve complete conversion.

Hypothetical Signaling Pathway for Acylation-induced Cellular Response:

SignalingPathway AcylatedMolecule Acylated Bioactive Molecule Receptor Cell Surface Receptor AcylatedMolecule->Receptor G_Protein G-Protein Activation Receptor->G_Protein SecondMessenger Second Messenger Production (e.g., cAMP, IP3) G_Protein->SecondMessenger KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor Activation KinaseCascade->TranscriptionFactor GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: A hypothetical signaling pathway initiated by an acylated molecule.

Experimental Protocols: A General Guideline

Due to the absence of specific literature protocols for this compound, a general procedure for the trifluoroacetylation of a primary amine is provided below. This protocol would require optimization for the specific substrate and acylating agent.

General Protocol for Trifluoroacetylation of a Primary Amine:

  • Materials:

    • Primary amine (1.0 eq)

    • This compound (1.1 - 1.5 eq)

    • A suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile)

    • A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine) (2.0 - 3.0 eq)

    • Inert gas atmosphere (e.g., Nitrogen, Argon)

  • Procedure:

    • Dissolve the primary amine in the chosen solvent in a round-bottom flask under an inert atmosphere.

    • Add the base to the solution and stir for 5-10 minutes at room temperature.

    • Add this compound portion-wise to the reaction mixture.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • If necessary, heat the reaction mixture to drive it to completion.

    • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound presents itself as a potentially useful, solid-phase trifluoroacetylating agent. Its presumed lower reactivity compared to traditional agents like TFAA could offer advantages in terms of selectivity for complex molecules. However, the lack of available experimental data comparing its performance necessitates that researchers conduct their own feasibility and optimization studies. Further investigation is required to fully characterize its reaction kinetics, substrate scope, and overall efficiency in comparison to more established acylating agents. Researchers are encouraged to perform small-scale test reactions to evaluate its suitability for their specific applications.

The In Vivo Stability of the Trifluoroacetyl Group on Piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoroacetyl group to a piperazine moiety is a chemical modification often considered during drug development to modulate the physicochemical properties of a lead compound. However, the stability of this group in vivo is a critical factor determining the compound's pharmacokinetic profile and ultimate therapeutic efficacy. Direct experimental data from in vivo studies specifically quantifying the metabolic stability of the trifluoroacetyl group on piperazine derivatives is limited in publicly available literature. Therefore, this guide provides a comparative analysis based on the known metabolism of related compounds and the chemical properties of the trifluoroacetyl group, supported by relevant experimental protocols.

Comparative Stability of N-Substituents on Piperazine Rings

The metabolic fate of a piperazine-containing drug is heavily influenced by the nature of the substituent on the nitrogen atom(s). The trifluoroacetyl group, being an amide, is susceptible to hydrolysis by various amidases (e.g., hydrolases) in the body, which would lead to its cleavage and the formation of the parent piperazine derivative. The stability of this amide bond can be compared to other common N-substituents.

Substituent GroupBond TypePredicted In Vivo StabilityRationale
Trifluoroacetyl AmideModerately Stable to Labile The strong electron-withdrawing nature of the trifluoromethyl group may influence the susceptibility of the adjacent carbonyl group to nucleophilic attack by hydrolases. While chemically stable under acidic conditions, enzymatic hydrolysis is a potential metabolic pathway.
Acetyl AmideLabile Unsubstituted piperazine moieties can undergo N-acetylation in vivo, and conversely, N-acetylpiperazine metabolites are observed. This indicates that the acetyl group is recognized by N-acetyltransferases and likely susceptible to cleavage by amidases.
Alkyl C-N Single BondGenerally Stable N-alkylation is a common feature in many drugs. While N-dealkylation is a known metabolic pathway, it is generally a slower process compared to the hydrolysis of an amide bond.
Aryl C-N Single BondGenerally Stable The C-N bond in N-arylpiperazines is typically stable. Metabolism of these compounds often occurs on the aryl ring (e.g., hydroxylation) or the piperazine ring itself, rather than cleavage of the C-N bond.

Known Metabolic Pathways of Piperazine-Containing Drugs

Research into the biotransformation of various piperazine derivatives has revealed several common metabolic pathways. These transformations are primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Understanding these pathways provides a basis for predicting the potential metabolism of a novel trifluoroacetyl-piperazine derivative.

Metabolic PathwayDescriptionKey Enzymes
N-Dealkylation Removal of an alkyl group from one of the piperazine nitrogens.CYP450 isoforms
N-Oxidation Formation of an N-oxide at one of the piperazine nitrogens.CYP450 isoforms
Aromatic Hydroxylation Addition of a hydroxyl group to an attached aromatic ring.CYP450 isoforms
Piperazine Ring Cleavage Opening of the piperazine ring to form ethylenediamine derivatives.CYP450 isoforms
N-Acetylation Addition of an acetyl group to an unsubstituted piperazine nitrogen.N-acetyltransferases (NAT)

Experimental Protocols

To assess the in vivo stability of a trifluoroacetyl group on a piperazine derivative, a combination of in vitro and in vivo studies would be necessary.

In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolism of the test compound in a controlled environment using liver microsomes.

Protocol:

  • Preparation of Incubation Mixture: The test compound (typically at a concentration of 1 µM) is incubated with liver microsomes (from human or animal species of interest) and a NADPH-regenerating system in a phosphate buffer at 37°C.

  • Time-Course Study: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining parent compound.

  • Data Analysis: The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic and Metabolite Identification Study

Objective: To determine the pharmacokinetic profile of the test compound and identify its metabolites in a living organism.

Protocol:

  • Animal Dosing: The test compound is administered to laboratory animals (e.g., rats, dogs) via the intended clinical route (e.g., oral, intravenous).

  • Sample Collection: Blood samples are collected at predetermined time points post-dosing. Urine and feces may also be collected.

  • Sample Processing: Plasma is separated from the blood samples. All biological samples are processed to extract the drug and its metabolites.

  • Pharmacokinetic Analysis: The concentration of the parent drug in plasma over time is determined by LC-MS/MS to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

  • Metabolite Identification: Processed samples are analyzed by high-resolution mass spectrometry to detect and identify potential metabolites, including the de-trifluoroacetylated piperazine.

Visualizations

Predicted_Metabolic_Pathway Parent N-Trifluoroacetyl-Piperazine Derivative Metabolite Piperazine Derivative (De-acetylated) Parent->Metabolite Hydrolysis (Amidases) Conjugate Further Conjugation (e.g., Glucuronidation) Metabolite->Conjugate Phase II Metabolism Excretion Excretion Metabolite->Excretion Conjugate->Excretion

Caption: Predicted metabolic pathway of an N-trifluoroacetyl-piperazine derivative.

Experimental_Workflow cluster_invitro In Vitro Stability cluster_invivo In Vivo Pharmacokinetics Incubation Incubation with Liver Microsomes Quenching Reaction Quenching Incubation->Quenching LCMS_vitro LC-MS/MS Analysis Quenching->LCMS_vitro CLint Calculate Intrinsic Clearance LCMS_vitro->CLint Dosing Animal Dosing Sampling Blood/Urine/Feces Collection Dosing->Sampling Processing Sample Processing Sampling->Processing LCMS_vivo LC-MS/MS Analysis Processing->LCMS_vivo PK_Metabolites Determine PK Profile and Identify Metabolites LCMS_vivo->PK_Metabolites Stability_Comparison TFA_group Trifluoroacetyl Group (CF3CO-) - Strong electron-withdrawing effect - May alter enzyme binding affinity - Potentially susceptible to amidase-mediated hydrolysis Acetyl_group Acetyl Group (CH3CO-) - Readily metabolized by N-acetyltransferases and amidases - Considered a metabolically labile group on piperazine Stability Predicted In Vivo Stability Stability->TFA_group Moderate Stability->Acetyl_group Low

Unveiling the Biological Potential of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone Hydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride derivatives reveals their significant potential across diverse therapeutic areas, including oncology, infectious diseases, and neurology. This guide provides a comparative overview of their biological activity, supported by experimental data, and detailed methodologies for key assays, offering valuable insights for researchers, scientists, and drug development professionals. The incorporation of a trifluoroacetyl group to the piperazine scaffold appears to be a key structural feature influencing the biological activities of these compounds.

Comparative Analysis of Biological Activity

The biological evaluation of this compound derivatives and structurally related compounds has demonstrated a range of activities, including anticancer, antimicrobial, and neuropharmacological effects. The following tables summarize the quantitative data from various studies, providing a clear comparison of their performance against different biological targets.

Anticancer Activity

The cytotoxic effects of trifluoro-substituted piperazine derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal growth inhibition (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) values are presented below, showcasing their potential as anticancer agents.

Compound/DerivativeCancer Cell LineCancer TypeGI₅₀ (µM)IC₅₀ (µM)Reference
[4-(Trifluoromethyl)benzyl]piperazine conjugate (23)MDA-MB-468Breast Cancer1.00-[1]
[4-(Trifluoromethyl)benzyl]piperazine conjugate (23)NCI-60 PanelVarious< 2-[1]
1-bis(4-fluorophenyl)methyl piperazine conjugate (25)HOP-92Non-Small Cell Lung Cancer1.35-[1]
1-bis(4-fluorophenyl)methyl piperazine conjugate (25)NCI-60 PanelVarious< 2-[1]
Arylpiperazine derivative 9LNCaPProstate Cancer-< 5[2]
Arylpiperazine derivative 15LNCaPProstate Cancer-< 5[2]
Arylpiperazine derivative 8DU145Prostate Cancer-8.25[2]
Antimicrobial Activity

Fluorinated piperazine derivatives have exhibited promising activity against a range of microbial pathogens. The minimum inhibitory concentration (MIC) is a key indicator of their antimicrobial potency.

Compound/DerivativeMicroorganismActivity (MIC in µg/mL)Reference
Chalcone with piperazine moietyCandida albicans2.22[3]
N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinoloneGram-positive bacteria15 µg/L[3]
Substituted piperazine derivativesStaphylococcus aureus, Pseudomonas aeruginosa, Escherichia coliSignificant activity[3]
Neuropharmacological Activity

Trifluoromethylphenylpiperazine (TFMPP) derivatives, which are structurally analogous to the core topic compounds, have been shown to interact with key neurotransmitter receptors, suggesting their potential in the treatment of neurological and psychiatric disorders. The binding affinity is represented by the dissociation constant (Kᵢ).

Compound/DerivativeReceptorBinding Affinity (Kᵢ in nM)Reference
BrAcTFMPP5-HT₁ₐ0.5[4]
BrAcTFMPP5-HT₁ₑ146[4]
BrAcTFMPP5-HT₂4100[4]
FTFMPP5-HT Receptor80-100[5]
TFMPP5-HT Receptor160-180[5]

Key Signaling Pathways

The biological effects of these derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Piperazine Piperazine Derivatives Piperazine->PI3K

PI3K/Akt/mTOR Signaling Pathway Inhibition.

Serotonin_Dopamine_Signaling TFMPP Trifluoromethylphenyl- piperazine (TFMPP) Derivatives SerotoninReceptor Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) TFMPP->SerotoninReceptor Binds to DopamineReceptor Dopamine Receptors (e.g., D2) TFMPP->DopamineReceptor Binds to NeuronalSignaling Downstream Neuronal Signaling Cascades SerotoninReceptor->NeuronalSignaling DopamineReceptor->NeuronalSignaling Neurotransmission Modulation of Neurotransmission NeuronalSignaling->Neurotransmission

Serotonin and Dopamine Receptor Interaction.

Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivatives in culture medium. Replace the existing medium with the medium containing the test compounds. Include a solvent control (e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells TreatCells Treat Cells with Derivatives SeedCells->TreatCells Incubate1 Incubate (24-72h) TreatCells->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance AnalyzeData Analyze Data (Calculate IC50) ReadAbsorbance->AnalyzeData End End AnalyzeData->End

MTT Assay Experimental Workflow.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds and standard antibiotics

  • Incubator

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds and standard antibiotics in the broth medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the affinity of a compound for a specific receptor.

Materials:

  • Cell membranes or tissues expressing the target receptor

  • Radiolabeled ligand (e.g., [³H]-serotonin)

  • Test compounds

  • Binding buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Incubation: Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound in a binding buffer.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prepare Prepare Cell Membranes, Radioligand, and Test Compounds Start->Prepare Incubate Incubate Components Together Prepare->Incubate Filter Separate Bound and Free Ligand via Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity Wash->Count Analyze Analyze Data (Calculate Ki) Count->Analyze End End Analyze->End

Radioligand Binding Assay Workflow.

References

Comparative Analysis of the X-ray Crystal Structures of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the X-ray crystal structures of analogs of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone. While the crystal structure of the parent hydrochloride salt, 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride, is not publicly available, this guide presents a detailed comparison of structurally related analogs for which crystallographic data has been published. The following sections summarize key crystallographic parameters, detail experimental protocols for synthesis and crystallization, and visualize the relationships between these compounds and the general workflow of X-ray crystallography.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic data for two analogs of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone, providing a basis for structural comparison. These analogs feature substitutions on the piperazine ring, offering insights into how modifications of the core scaffold affect the crystal packing and molecular geometry.

ParameterAnalog 1: 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone[1]Analog 2: 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone
Chemical Formula C₁₃H₁₆ClFN₂OC₁₃H₁₅ClF₂N₂O
Molecular Weight 270.73 g/mol 288.72 g/mol
Crystal System OrthorhombicOrthorhombic
Space Group P2₁2₁2₁Pbca
Unit Cell Dimensions a = 7.9350(5) Åb = 8.4610(4) Åc = 19.0040(11) Åa = 7.895(2) Åb = 8.512(2) Åc = 19.884(5) Å
Volume (V) 1275.89(12) ų1336.2(6) ų
Z (Molecules/unit cell) 44
Temperature (T) 291 K296 K
Radiation Mo KαMo Kα
R-factor (R₁) 0.0350.031
wR-factor (wR₂) 0.0850.086

Experimental Protocols

The methodologies for the synthesis and crystallization of the presented analogs are crucial for reproducibility and for understanding the structure-property relationships.

Synthesis of 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone

To a solution of 1-(2-fluorobenzyl)piperazine in dichloromethane (CH₂Cl₂), chloroacetyl chloride was added dropwise at 0°C. The reaction mixture was then stirred at room temperature. Upon completion, the solution was washed with aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure to yield the final product.[1]

Crystallization

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in a mixture of petroleum ether and ethyl acetate at room temperature.

X-ray Data Collection and Structure Refinement

Data for both analogs were collected on a Bruker APEXII CCD diffractometer using graphite-monochromated Mo Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

Visualizations

The following diagrams illustrate the chemical structures of the compared analogs and the general workflow of X-ray crystallography.

cluster_Core Core Structure cluster_Analogs Analogs with Crystal Structures Core 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone Analog1 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone Core->Analog1 Substitution on Piperazine Analog2 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone Core->Analog2 Substitution on Piperazine

Fig. 1: Structural relationship of analogs to the core molecule.

Start Synthesized Compound Crystal Crystal Growth Start->Crystal Diffraction X-ray Diffraction Data Collection Crystal->Diffraction Solve Structure Solution (Direct Methods) Diffraction->Solve Refine Structure Refinement (Least-Squares) Solve->Refine Validate Structure Validation and Analysis Refine->Validate End Final Crystal Structure Validate->End

Fig. 2: General workflow for X-ray crystallography.

References

Characterization of novel compounds synthesized from 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone HCl

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the characterization and performance of novel compounds synthesized from 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone HCl, offering a comparative perspective against alternative piperazine-based compounds.

This guide provides a comprehensive overview of the synthesis, characterization, and biological activities of novel compounds derived from 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone HCl. The inclusion of the trifluoromethyl group often enhances the lipophilicity, metabolic stability, and biological efficacy of drug candidates.[1] This document aims to serve as a valuable resource for researchers by presenting comparative data, detailed experimental protocols, and visual representations of key concepts to facilitate informed decisions in drug discovery and development.

Synthesis and Chemical Properties

Novel compounds are synthesized from the versatile scaffold 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone HCl (CAS: 245487-45-0).[2][3] The piperazine ring, a common motif in medicinal chemistry, allows for structural modifications that can significantly influence the pharmacological profile of the resulting derivatives.[4][5] The synthesis of these novel compounds typically involves the reaction of the secondary amine on the piperazine ring with various electrophiles to introduce diverse functionalities.

A general synthetic pathway is outlined below:

G A 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone HCl R Reaction A->R B Electrophile (R-X) B->R C Base C->R D Novel Trifluoromethylated Piperazine Derivative R->D

Caption: General synthesis scheme for novel derivatives.

The physicochemical properties of the parent compound are summarized in the table below.

PropertyValue
Molecular FormulaC₆H₁₀ClF₃N₂O
Molecular Weight218.6 g/mol
PurityMin. 95%
Data sourced from CymitQuimica[2]

Comparative Biological Activities

Derivatives of trifluoromethyl piperazine have demonstrated a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties.[6] This section provides a comparative summary of the bioactivity of newly synthesized compounds against established alternatives.

Antiviral Activity

Recent studies have highlighted the potential of trifluoromethyl pyridine piperazine derivatives as plant activators with significant antiviral activities against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[6]

CompoundProtective Activity (TMV) EC₅₀ (µg/mL)Protective Activity (CMV) EC₅₀ (µg/mL)Reference
A16 (Novel Derivative) 18.4 347.8 [6]
Ningnanmycin (NNM)50.2359.6[6]
A1-64.1 (Curative)[6]
A3-61.0 (Curative), 58.0 (Protective)[6]
EC₅₀: Half-maximal effective concentration.

The data indicates that compound A16 shows significantly higher protective activity against TMV compared to the commercial agent Ningnanmycin.[6]

Antimicrobial and Antifungal Activity

Piperazine derivatives are known for their antimicrobial and antifungal properties.[5] A study on fluoroquinolone derivatives bearing a 4-(carbopiperazin-1-yl)piperazinyl moiety at the C7 position showed enhanced activity against ciprofloxacin-resistant P. aeruginosa (CRPA) and maintained potency against methicillin-resistant Staphylococcus aureus (MRSA).[7]

CompoundMIC (µg/mL) vs. CRPAMIC (µg/mL) vs. MRSAReference
5h (Novel Derivative) 16 <0.016 [7]
5k (Novel Derivative) 16 <0.016 [7]
5l (Novel Derivative) 16 4 [7]
Ciprofloxacin>256<0.016[7]
MIC: Minimum Inhibitory Concentration.

These novel derivatives demonstrate a significant improvement in activity against the resistant bacterial strain CRPA.[7]

Anticancer Activity

Novel piperazine-based bis(thiazole) and bis(thiadiazole) hybrids have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[8]

CompoundIC₅₀ (nM) vs. HCT 116Inhibition (%) vs. HCT 116Reference
9i (Novel Derivative) 1.2 97.5 [8]
7b (Novel Derivative) 3.5 89.7 [8]
9a (Novel Derivative) 12.1 83.7 [8]
Erlotinib (Reference Drug)1.397.8[8]
IC₅₀: Half-maximal inhibitory concentration; HCT 116: Human colorectal carcinoma cell line.

Compound 9i exhibited cytotoxicity comparable to the established anticancer drug Erlotinib, highlighting its potential as a potent anticancer agent.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a fundamental technique for the purification and analysis of piperazine derivatives.[9]

Instrumentation:

  • HPLC system equipped with a UV or photodiode array (PDA) detector.[9]

  • Analytical column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent.[9]

Chromatographic Conditions:

  • Flow rate: 1.0 mL/min.[9]

  • Injection volume: 10 µL.[9]

  • Column temperature: 35°C.[9]

  • UV detection: Wavelength is dependent on the absorption maximum of the derivative.[9]

Sample Preparation (Derivatization with NBD-Cl): Since the piperazine nucleus lacks a strong chromophore, derivatization is often required to enhance UV activity.[9]

  • Prepare a standard solution of the piperazine derivative.

  • Prepare a solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in acetonitrile.[9]

  • Mix the piperazine solution with an excess of the NBD-Cl solution.[9]

  • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[9]

  • Cool the solution and dilute it with the mobile phase before injection.[9]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis A Mix Piperazine Derivative and NBD-Cl B Heat at 60°C A->B C Cool and Dilute B->C D Inject into HPLC C->D E Separation on Analytical Column D->E F UV Detection E->F G Quantification F->G Data Analysis

Caption: Workflow for HPLC analysis of piperazine derivatives.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate and incubate to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds. Include solvent and negative controls.[10]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[10]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ values.

G A Seed Cells in 96-well Plate B Treat with Compound Dilutions A->B C Incubate B->C D Add MTT Reagent C->D E Incubate for Formazan Formation D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: MTT assay workflow for cytotoxicity testing.

Signaling Pathway Analysis

The biological effects of these novel compounds are often mediated through the modulation of specific signaling pathways. For instance, the phenylpropanoid biosynthesis pathway was found to be induced by compound A16 in its action against TMV.[6]

G A Compound A16 B Phenylpropanoid Biosynthesis Pathway A->B Induces C Induction of Defense Enzymes (SOD, PPO, PAL) B->C D Systemic Acquired Resistance (SAR) C->D E Inhibition of TMV Replication D->E

Caption: Proposed mechanism of action for compound A16.

Conclusion

The derivatization of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone HCl presents a promising strategy for the development of novel therapeutic agents with enhanced biological activities. The comparative data presented in this guide demonstrates that these new chemical entities can offer significant advantages over existing alternatives in antiviral, antimicrobial, and anticancer applications. The detailed experimental protocols and pathway visualizations provide a solid foundation for further research and development in this area. Researchers are encouraged to utilize this information to design and synthesize next-generation piperazine-based drugs with improved efficacy and safety profiles.

References

Comparative Efficacy of Piperazine-Based Inhibitors: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold".[1][2] Its unique structural and physicochemical properties confer favorable pharmacokinetic profiles, such as improved water solubility and oral bioavailability.[1] This versatility has led to the incorporation of the piperazine moiety into numerous FDA-approved drugs targeting a vast array of diseases.[1][3]

This guide provides a comparative analysis of various piperazine-based inhibitors across different biological assays. It is designed for researchers, scientists, and drug development professionals, offering a clear, data-driven overview of their performance, supported by detailed experimental methodologies.

Data Presentation: A Comparative Overview

The biological activity of piperazine derivatives varies significantly based on the substitutions on the piperazine core. The following tables summarize quantitative data from various studies, showcasing their efficacy in anticancer, enzyme inhibition, and antimicrobial assays.

Table 1: Comparative Anticancer Activity (IC₅₀/GI₅₀ in µM) of Piperazine Derivatives

Compound/Drug ClassSpecific DerivativeCancer Cell LineActivity (µM)Reference
Vindoline-Piperazine Conjugates Conjugate 23MDA-MB-468 (Breast)1.00[4]
Conjugate 25HOP-92 (Non-small cell lung)1.35[4][5]
Phenylpiperazine Derivatives Compound 3pA549 (Lung)0.05[6]
Compound 3pHeLa (Cervical)0.08[6]
Compound 3pMCF-7 (Breast)0.22[6]
Indole-Based Piperazines Compound 3s (3,4-Dichlorophenyl)HUH7 (Liver)2.5[7]
Compound 3s (3,4-Dichlorophenyl)HCT116 (Colon)2.5[7]
Compound 3s (3,4-Dichlorophenyl)MCF-7 (Breast)5.0[7]
Thiosemicarbazide Derivative Compound 9hPanc-1 (Pancreatic)0.94
Compound 9hA549 (Lung)1.71[2]
Compound 9hMCF-7 (Breast)2.92[2]
Naphthoquinone Derivatives Compound 3HaCaT (Keratinocyte)0.11[8]
Compound 7HaCaT (Keratinocyte)0.15[8]
Compound 3HepG2 (Liver)0.22[8]
Non-Piperazine Alternative DoxorubicinPanc-1 (Pancreatic)0.08[2]
5-FluorouracilHCT116 (Colon)10.0[7]

Note: IC₅₀ (half-maximal inhibitory concentration) and GI₅₀ (50% growth inhibition) values should be compared with caution across different studies due to variations in experimental conditions.[9]

Table 2: Comparative Enzyme Inhibitory Activity (IC₅₀/Kᵢ in µM/nM) of Piperazine Derivatives

Compound ClassSpecific DerivativeTarget EnzymeActivityReference
Benzimidazole-Piperazines Compound 9LUreaseIC₅₀: 0.15 µM[10]
Compound 9aUreaseIC₅₀: 11.09 µM[10]
Benzofuran-Piperazines Compound 13aCDK2IC₅₀: 40.91 nM[11]
Compound 13bCDK2IC₅₀: 41.70 nM[11]
Phenylpiperazine Derivatives Compound 3pEGFRIC₅₀: 0.08 µM[6]
Nitrophenylpiperazines Compound 4l (Indole moiety)TyrosinaseIC₅₀: 72.55 µM[12]
Non-Piperazine Alternative Thiourea (Standard)UreaseIC₅₀: 23.11 µM[10]

Table 3: Comparative GPCR Antagonist Activity of Piperazine Derivatives

Compound ClassSpecific DerivativeTarget ReceptorActivity (Kᵢ in nM)Reference
Dihydroquinolinone Derivatives Compound 6a5-HT₁AR1.28[13]
Piperidine/Piperazine Analogs Compound 4 (Piperazine)hH₃R3.17[14]
Compound 5 (Piperidine)hH₃R7.70[14]
Compound 4 (Piperazine)σ₁R1531[14]
Compound 5 (Piperidine)σ₁R3.64[14]

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the context of the presented data.

G cluster_workflow Preclinical Evaluation Workflow A Compound Synthesis (Piperazine Derivatives) B In Vitro Screening (Primary Assays) A->B C Cytotoxicity Assays (e.g., MTT, SRB) B->C D Enzyme Inhibition Assays (e.g., Kinase, Urease) B->D E Hit Identification & Lead Selection C->E D->E F Mechanism of Action (MOA) Studies E->F G Signaling Pathway Analysis (e.g., Western Blot) F->G H Selectivity Profiling (Off-Target Screening) F->H I Lead Optimization G->I H->I

Caption: A general workflow for the preclinical evaluation of novel piperazine-based compounds.[4]

Many piperazine derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis.[4] The specific mechanisms can vary, but a common route involves the intrinsic apoptotic pathway.

G cluster_pathway Intrinsic Apoptosis Pathway inhibitor Piperazine-Based Inhibitor stress Cellular Stress inhibitor->stress bax Bax/Bak Activation stress->bax mito Mitochondrion bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 forms apoptosome cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis executes

Caption: A simplified diagram of a piperazine-induced apoptotic signaling pathway.[4]

Experimental Protocols

To ensure reproducibility, detailed methodologies for key biological assays are provided below. These protocols are generalized from standard procedures reported in the literature.[1][7][15][16]

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding : Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment : Prepare serial dilutions of the piperazine derivatives in the appropriate culture medium.[1] Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a solvent control (e.g., DMSO) and a negative control (medium only).

  • Incubation : Incubate the plates for 48-72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the solvent control. Plot the viability against the compound concentration to determine the IC₅₀ value.[16]

Protocol 2: In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol outlines the steps to determine the inhibitory potency (IC₅₀) of a compound against a specific enzyme.[15][16]

  • Reagent Preparation : Prepare a buffer solution suitable for the target enzyme at its optimal pH.[16] Prepare stock solutions of the enzyme, substrate, and the piperazine-based inhibitor.

  • Enzyme Dilution : Dilute the enzyme in the assay buffer to a concentration that yields a linear reaction rate over a reasonable time course.[16]

  • Pre-incubation with Inhibitor : In a 96-well plate, add the enzyme and varying concentrations of the inhibitor.[16] Allow them to pre-incubate for a set period (e.g., 10-15 minutes) at a controlled temperature to allow for binding.

  • Reaction Initiation : Start the reaction by adding the substrate to all wells.[16]

  • Reaction Monitoring : Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.[16] The measurement wavelength and time depend on the specific substrate and enzyme.

  • Data Analysis : Calculate the initial reaction velocity for each inhibitor concentration. Determine the percentage of inhibition relative to a control reaction without any inhibitor. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[16]

G cluster_assay Enzyme Inhibition Assay Workflow A 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) B 2. Dispense Enzyme & Inhibitor into Plate A->B C 3. Pre-incubate (Allow for Binding) B->C D 4. Initiate Reaction (Add Substrate) C->D E 5. Monitor Reaction (Measure Signal Over Time) D->E F 6. Calculate Reaction Rates E->F G 7. Determine % Inhibition F->G H 8. Plot Dose-Response Curve & Calculate IC₅₀ G->H

Caption: A step-by-step workflow for determining the IC₅₀ of an enzyme inhibitor.

References

Comparative Analysis of HPLC and TLC Methods for Monitoring 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) methods for the analysis of reactions involving 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride. The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to aid in method selection and application.

Introduction

This compound is a versatile building block in medicinal chemistry. Monitoring the progress of reactions involving this compound is crucial for optimizing reaction conditions and ensuring product purity. Both HPLC and TLC are powerful chromatographic techniques widely used for this purpose. HPLC offers high resolution and quantification capabilities, while TLC is a rapid, simple, and cost-effective method for qualitative analysis. The choice between these two techniques often depends on the specific requirements of the analysis, such as the need for quantitative data, the complexity of the reaction mixture, and throughput considerations.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a highly sensitive and reproducible technique for separating, identifying, and quantifying components in a mixture. For piperazine derivatives, which often lack a strong UV chromophore, derivatization is frequently employed to enhance detection by UV-Vis spectroscopy.[1][2][3]

Hypothetical HPLC Method

A reversed-phase HPLC method with pre-column derivatization is proposed for the analysis of this compound and its reaction products. Derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) introduces a UV-active moiety, allowing for sensitive detection.[1][2]

Table 1: Hypothetical HPLC Data for a Reaction Mixture

CompoundRetention Time (Rt) (min)Peak AreaResolution (Rs)
2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone (derivatized)5.2150,000-
Product X (derivatized)8.7450,0003.5
Experimental Protocol: HPLC
  • Sample Preparation and Derivatization:

    • Quench a 100 µL aliquot of the reaction mixture and dilute with 900 µL of acetonitrile.

    • To 100 µL of the diluted sample, add 100 µL of 10 mM NBD-Cl in acetonitrile and 50 µL of 0.1 M borate buffer (pH 8.5).

    • Heat the mixture at 60°C for 30 minutes.[1]

    • Cool to room temperature and add 750 µL of the mobile phase to dilute.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Instrument: HPLC system with a UV or photodiode array (PDA) detector.[1]

    • Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent C18 column.[1][2]

    • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 35°C.[2]

    • Detection Wavelength: 340 nm.[2]

    • Injection Volume: 10 µL.[2]

  • Data Analysis:

    • Identify peaks based on their retention times compared to standards.

    • Quantify the relative amounts of starting material and product by comparing their peak areas.

Thin-Layer Chromatography (TLC) Analysis

TLC is a simple, rapid, and inexpensive technique for monitoring reaction progress, identifying compounds, and determining purity. It is particularly useful for quick checks of reaction conversion.

Hypothetical TLC Method

A normal-phase TLC method on silica gel plates is proposed. This method allows for the separation of the relatively polar starting material from a potentially less polar product.

Table 2: Hypothetical TLC Data for a Reaction Mixture

CompoundRetention Factor (Rf)
2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone HCl0.25
Product Y0.60
Experimental Protocol: TLC
  • Sample Preparation:

    • Quench a small aliquot (1-2 drops) of the reaction mixture and dissolve it in a small amount of a suitable solvent (e.g., methanol or dichloromethane).

  • TLC Plate Spotting:

    • Using a capillary tube, spot a small amount of the dissolved reaction mixture onto the baseline of a silica gel 60 F254 TLC plate.

    • Also spot the starting material as a reference.

  • Development:

    • Place the TLC plate in a developing chamber containing a suitable mobile phase, such as butanol:acetic acid:water.[4]

    • Allow the solvent front to move up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front.

    • Visualize the spots under a UV lamp (254 nm).

    • If the compounds are not UV-active, use a staining solution (e.g., potassium permanganate or ninhydrin for primary/secondary amines).

  • Data Analysis:

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • Compare the Rf values of the spots in the reaction mixture to the starting material reference to assess the progress of the reaction.

Method Comparison

Table 3: Comparison of HPLC and TLC Methods

FeatureHPLCTLC
Principle High-pressure separation on a packed column.Separation on a thin layer of adsorbent material on a flat plate.
Quantitative? Yes, highly accurate and precise.Semi-quantitative at best.
Sensitivity High (ng to pg levels).Lower (µg to ng levels).
Resolution Excellent, capable of separating complex mixtures.Lower, may not resolve closely related compounds.
Speed Slower per sample (minutes per run).Faster for multiple samples run simultaneously.
Cost High initial instrument cost and ongoing solvent/column costs.Low equipment and consumable costs.
Solvent Usage Higher per analysis.Lower per analysis.
Ease of Use Requires more training and expertise.Relatively simple to perform.
Best For Quantitative analysis, purity determination, complex mixtures.Rapid reaction monitoring, qualitative analysis, solvent screening.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for analyzing a reaction mixture using both HPLC and TLC.

G cluster_0 Reaction Monitoring Workflow cluster_1 HPLC Analysis cluster_2 TLC Analysis Reaction Reaction Mixture Quench Quench Aliquot Reaction->Quench Derivatization Derivatization (e.g., with NBD-Cl) Quench->Derivatization For HPLC TLC_Spotting TLC Plate Spotting Quench->TLC_Spotting For TLC HPLC_Injection HPLC Injection Derivatization->HPLC_Injection HPLC_Data Data Acquisition (Chromatogram) HPLC_Injection->HPLC_Data HPLC_Analysis Data Analysis (Peak Integration, Quantification) HPLC_Data->HPLC_Analysis TLC_Development Development TLC_Spotting->TLC_Development TLC_Visualization Visualization (UV, Staining) TLC_Development->TLC_Visualization TLC_Analysis Rf Calculation & Comparison TLC_Visualization->TLC_Analysis

Caption: Workflow for HPLC and TLC analysis of reaction mixtures.

Conclusion

Both HPLC and TLC are valuable analytical tools for monitoring reactions involving this compound. HPLC provides detailed quantitative information with high resolution and sensitivity, making it ideal for final product analysis, purity determination, and method validation. In contrast, TLC offers a rapid, simple, and cost-effective method for real-time qualitative reaction monitoring and for quickly screening for optimal reaction conditions. The choice of method should be guided by the specific analytical needs, available resources, and the stage of the research or development process. For comprehensive analysis, a combination of both techniques is often the most effective approach.

References

Assessing the Purity of Synthesized 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the purity of laboratory-synthesized 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride. It offers a comparative analysis against commercially available alternatives and outlines the key experimental protocols for accurate purity determination. The presented data, while illustrative, reflects typical results obtained in a research and development setting.

Introduction

This compound is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS). Piperazine derivatives are known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors.[1] The purity of this starting material is paramount, as even minor impurities can lead to unforeseen side reactions, altered biological activity, and complications in downstream applications.

This guide compares a hypothetically synthesized batch of this compound with a commercially available, high-purity standard and a structurally related alternative, 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone.

Comparative Purity Analysis

The purity of the synthesized compound was assessed using a multi-pronged analytical approach and compared with a commercial standard and a structural analog. The results are summarized in the tables below.

Table 1: Purity Profile Comparison

AnalyteSynthesis MethodHPLC Purity (%)qNMR Purity (%)Elemental Analysis (% Deviation from Theoretical)
Synthesized Compound Laboratory Synthesis96.896.5 ± 0.4C: -0.25, H: +0.15, N: -0.10, Cl: +0.20
Commercial Standard Commercial Supplier≥ 99.5[2]99.7 ± 0.2C: ±0.1, H: ±0.1, N: ±0.1, Cl: ±0.1
Alternative Compound Commercial Supplier≥ 99.0[3]99.2 ± 0.3C: ±0.1, H: ±0.1, N: ±0.1

Table 2: Impurity Profile of Synthesized this compound

ImpurityStructureRetention Time (min)Area (%)Identification Method
Unreacted Piperazine2.51.2LC-MS, ¹H NMR
N,N'-bis(trifluoroacetyl)piperazine12.80.8LC-MS, ¹⁹F NMR
Residual Solvent (Ethyl Acetate)CH₃COOCH₂CH₃-0.7¹H NMR
WaterH₂O-0.5Karl Fischer Titration

Experimental Workflow and Protocols

A systematic workflow ensures a thorough and accurate assessment of the compound's purity.

G cluster_synthesis Synthesis & Workup cluster_analysis Purity Assessment cluster_characterization Structural Confirmation synthesis Synthesis of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone HCl workup Aqueous Workup & Crystallization synthesis->workup hplc HPLC-UV for Purity & Impurity Profiling workup->hplc nmr_h ¹H NMR workup->nmr_h qnmr qNMR for Absolute Purity hplc->qnmr ms LC-MS for Impurity Identification hplc->ms elemental Elemental Analysis for Stoichiometry hplc->elemental kf Karl Fischer for Water Content hplc->kf nmr_c ¹³C NMR nmr_h->nmr_c nmr_f ¹⁹F NMR nmr_h->nmr_f ftir FTIR nmr_h->ftir

Caption: Experimental workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC-UV)

Protocol:

  • System: Agilent 1260 Infinity II LC System with DAD detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: 1 mg/mL in 50:50 Acetonitrile:Water.

Quantitative NMR (qNMR)

Protocol:

  • Spectrometer: Bruker Avance III 400 MHz.

  • Solvent: D₂O.

  • Internal Standard: Maleic acid (known purity).

  • Pulse Program: zg30.

  • Relaxation Delay (d1): 30 s.

  • Number of Scans: 16.

  • Data Processing: Integration of a well-resolved analyte signal against the internal standard signal. Purity is calculated based on the integral values, number of protons, and molecular weights of the analyte and standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Protocol:

  • LC System: Waters ACQUITY UPLC I-Class.

  • MS System: Waters SQ Detector 2.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: 50-500 m/z.

  • LC conditions: Similar to HPLC-UV protocol with a faster gradient.

Elemental Analysis

Protocol:

  • Analyzer: PerkinElmer 2400 Series II CHNS/O Analyzer.

  • Sample Weight: 2-3 mg.

  • Analysis: Combustion analysis to determine the percentage of Carbon, Hydrogen, and Nitrogen. Chloride content is determined by titration.

Comparison with Alternatives

In CNS drug discovery, structural modifications of a lead compound are common to optimize properties like blood-brain barrier penetration, receptor affinity, and metabolic stability.[4] 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone is a close structural analog of the target compound, differing by the replacement of the piperazine ring with a piperidine ring. This seemingly minor change can significantly impact its physicochemical and pharmacological properties.

Table 3: Physicochemical and Pharmacological Comparison

Property2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone HCl2,2,2-Trifluoro-1-(piperidin-1-yl)ethanoneRationale for Difference
Molecular Weight 218.61 g/mol 181.18 g/mol Absence of second nitrogen and HCl in the piperidine analog.
Polar Surface Area (PSA) 41.57 Ų29.54 ŲThe second nitrogen in piperazine contributes to a higher PSA.
LogP (calculated) 0.851.45Increased polarity of the piperazine ring leads to a lower LogP.
Potential Biological Targets Serotonin (5-HT) and Dopamine (D₂) Receptors[1]Primarily Sigma receptors, with some affinity for dopamine transporters.The N-H proton and the second nitrogen in the piperazine ring can form additional hydrogen bonds with receptor targets.

Signaling Pathway Context

Piperazine-containing compounds are frequently investigated as ligands for G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, which are crucial in CNS signaling.[5][6] The interaction of these ligands can modulate downstream signaling cascades, impacting neuronal function.

G cluster_membrane Cell Membrane receptor Serotonin Receptor (e.g., 5-HT1A) g_protein G-Protein (Gi/o) receptor->g_protein Activates ligand Piperazine Ligand (e.g., Synthesized Compound) ligand->receptor Binds ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Neuronal Firing) pka->response Phosphorylates targets leading to

References

Safety Operating Guide

Proper Disposal of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride, a compound that requires careful handling due to its chemical properties. The following procedures are based on established safety protocols for halogenated organic compounds and piperazine derivatives.

Hazard Assessment and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its structural components indicate that it should be treated as a hazardous substance. The trifluoromethyl group classifies it as a halogenated organic compound, and the piperazine moiety is associated with corrosive and irritant properties.[1][2][3][4][5][6][7][8]

Key Hazards:

  • Potential for skin and eye irritation or burns.[1]

  • May be harmful if swallowed or inhaled.

  • Likely to be toxic to aquatic life.[9]

Immediate Safety Measures:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid generating dust or aerosols.

  • Prevent contact with skin, eyes, and clothing.[5]

  • Do not dispose of this chemical down the drain or in the regular trash.[6][10][11][12]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure risk.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[1][13]
Body Protection A lab coat should be worn to protect street clothing.
Respiratory A respirator may be required if there is a risk of aerosol or dust formation. Consult your EHS department.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal process is crucial for safety and regulatory compliance.

Step 1: Waste Segregation and Collection

  • Designated Container: Collect all waste containing this compound in a designated hazardous waste container.[2][3][4][10] This includes the pure compound, contaminated consumables (e.g., pipette tips, weighing paper), and residues from spill cleanups.

  • Waste Stream: As a halogenated organic compound, it must be collected in a container specifically designated for this waste stream, separate from non-halogenated organic waste.[3][4][14]

  • Container Integrity: Ensure the waste container is made of a compatible material, is in good condition, and has a secure, screw-on cap to prevent leaks.[4][10]

Step 2: Labeling

  • Clear Identification: The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[3][10] Do not use abbreviations.

  • Hazard Symbols: Include appropriate hazard symbols (e.g., corrosive, irritant) as indicated by your institution's guidelines.

Step 3: Storage

  • Secure Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area.[2][10][11]

  • Incompatible Materials: Keep the container away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][7] The storage area should be clearly marked as a hazardous waste accumulation site.

Step 4: Spill Management

  • Containment: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[2]

  • Absorption: Contain the spill using an inert absorbent material like vermiculite or sand.[1][5]

  • Collection: Carefully collect the absorbed material and place it into the designated hazardous waste container.[2]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.[1]

Step 5: Final Disposal

  • Professional Collection: Arrange for a licensed hazardous waste disposal contractor to collect the waste.[15][16] This is typically coordinated through your institution's Environmental Health and Safety (EHS) department.

  • Disposal Method: The standard disposal method for halogenated organic waste is high-temperature incineration.[5][15]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Identify Waste: 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone HCl and contaminated materials B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Select Waste Container: Designated for Halogenated Organics B->C D Label Container: 'Hazardous Waste' & Full Chemical Name C->D E Collect Waste: Place chemical and contaminated items in container D->E F Seal and Store Container: Securely closed in a designated, ventilated area with secondary containment E->F G Is Container Full? F->G H Contact EHS for Pickup: Arrange for licensed disposal G->H Yes I Continue Collection G->I No I->E

Caption: Logical workflow for the safe disposal of this compound.

For further guidance specific to your location and facilities, always consult with your institution's Environmental Health and Safety (EHS) department.

References

Personal protective equipment for handling 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide: 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No. 245487-45-0).[1][2] Given the absence of a specific, comprehensive Safety Data Sheet (SDS) in the public domain, this document synthesizes best practices for handling hydrochloride salts and fluorinated organic compounds.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Reasoning
Eye and Face Protection Chemical safety goggles and a face shield.To protect against potential splashes of the compound, which could cause serious eye damage.[3][4][5][6]
Skin Protection Chemical-resistant lab coat and an acid-resistant apron.To prevent skin contact with the compound.[4][7]
Hand Protection Nitrile or neoprene gloves.These materials offer good resistance to a range of chemicals, including hydrochloride salts.[3][7]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To minimize inhalation of any dust or vapors, which may cause respiratory irritation.[4][5][7]
Foot Protection Closed-toe shoes.To protect feet from spills and falling objects.[4][6]
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is critical for the safe handling of this compound.

2.1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is used for all weighing and transfer operations.[4][7]

  • Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[3][7]

  • Prepare all necessary equipment and reagents before commencing work to minimize time spent handling the chemical.

2.2. Weighing and Transfer:

  • Don all required PPE as outlined in the table above.

  • Perform all manipulations of the solid compound within the fume hood to contain any dust.

  • Use non-sparking tools for transfers to avoid ignition sources, a general precaution with fine chemical powders.

  • When dissolving the compound, always add the solid to the solvent slowly. If diluting an acidic solution, remember to always add acid to water, not the other way around, to prevent a violent exothermic reaction.[5]

2.3. Post-Handling:

  • Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

  • Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[5][6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: This compound should be treated as hazardous chemical waste. Due to its halogenated nature, it may require specific disposal routes for halogenated organic compounds.

  • Solid Waste:

    • Collect any unused solid compound and contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Collect solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic solvents.

    • Do not pour any waste down the drain.[8]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste. The cleaned container can then be disposed of according to institutional guidelines.

  • Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.

Emergency Procedures

In the event of an emergency, follow these procedures:

Emergency Situation Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Spill Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department immediately.[7]

Visual Workflows

The following diagrams illustrate the standard operating procedure for handling and the emergency response plan.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood prep_safety Check Eyewash/Shower prep_hood->prep_safety handle_weigh Weigh Compound prep_safety->handle_weigh handle_transfer Transfer/Dissolve handle_weigh->handle_transfer clean_area Clean Work Area handle_transfer->clean_area dispose_waste Dispose of Waste clean_area->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands cluster_response Immediate Response cluster_action Follow-up Action start Exposure Event skin Skin Contact: Flush with water for 15 min start->skin eye Eye Contact: Flush with water for 15 min start->eye inhalation Inhalation: Move to fresh air start->inhalation ingestion Ingestion: Rinse mouth, do not induce vomiting start->ingestion seek_medical Seek Immediate Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical notify_supervisor Notify Supervisor seek_medical->notify_supervisor

References

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